molecular formula C13H18O3 B3005746 2-(3-Tert-butylphenoxy)propanoic acid CAS No. 50397-71-2

2-(3-Tert-butylphenoxy)propanoic acid

Cat. No.: B3005746
CAS No.: 50397-71-2
M. Wt: 222.284
InChI Key: KANKFINQYMYIRL-UHFFFAOYSA-N
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Description

2-(3-Tert-butylphenoxy)propanoic acid is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.284. The purity is usually 95%.
The exact mass of the compound 2-(3-Tert-butylphenoxy)propanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3-Tert-butylphenoxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Tert-butylphenoxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-tert-butylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(12(14)15)16-11-7-5-6-10(8-11)13(2,3)4/h5-9H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANKFINQYMYIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC(=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comparative Analysis of 2-(3-tert-butylphenoxy)propanoic Acid and 2-(4-tert-butylphenoxy)propanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive comparative analysis of the synthesis, physicochemical properties, and potential biological activities of 2-(3-tert-butylphenoxy)propanoic acid and its structural isomer, 2-(4-tert-butylphenoxy)propanoic acid. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of these two molecules. Detailed experimental protocols for their synthesis via the Williamson ether synthesis and subsequent ester hydrolysis are provided, alongside a discussion of analytical methods for their characterization and separation. Furthermore, this guide explores the putative structure-activity relationships, drawing upon existing literature for related phenoxypropanoic acid derivatives to infer potential therapeutic applications.

Introduction

Phenoxypropanoic acid derivatives represent a significant class of organic compounds with a broad spectrum of biological activities, including herbicidal, anti-inflammatory, and hypolipidemic effects. The introduction of various substituents on the phenyl ring allows for the fine-tuning of their physicochemical properties and biological targets. The tert-butyl group, a bulky and lipophilic moiety, is of particular interest in medicinal chemistry for its ability to influence molecular conformation, receptor binding, and metabolic stability.

This guide focuses on two positional isomers: 2-(3-tert-butylphenoxy)propanoic acid and 2-(4-tert-butylphenoxy)propanoic acid. The seemingly subtle difference in the placement of the tert-butyl group—from the meta to the para position—can have profound implications for the molecule's three-dimensional structure and its interaction with biological systems. Understanding these differences is crucial for the rational design of novel therapeutic agents or other specialized chemicals.

Physicochemical Properties of Isomers and Precursors

A thorough understanding of the physicochemical properties of the starting materials and the final products is paramount for successful synthesis and purification. The key precursors for the synthesis of the target molecules are 3-tert-butylphenol and 4-tert-butylphenol.

Property3-tert-butylphenol4-tert-butylphenol2-(3-tert-butylphenoxy)propanoic acid (Predicted)2-(4-tert-butylphenoxy)propanoic acid
CAS Number 585-34-2[1][2]98-54-4[3]N/A6941-12-4
Molecular Formula C₁₀H₁₄O[1][4]C₁₀H₁₄O[3][5]C₁₃H₁₈O₃C₁₃H₁₈O₃[6]
Molecular Weight 150.22 g/mol [4]150.22 g/mol [3][5]222.28 g/mol 222.28 g/mol [6]
Melting Point 44-46 °C[7]96-101 °C[3]Liquid at RT (Predicted)Solid at RT
Boiling Point 125-130 °C at 20 mmHg[2][7]236-238 °C[3]> 300 °C (Predicted)> 300 °C
Solubility Soluble in organic solventsSlightly soluble in water, soluble in organic solvents[3]Soluble in organic solventsSoluble in organic solvents
pKa ~10.110.23[3]~4-5 (Carboxylic acid)~4-5 (Carboxylic acid)

The significant difference in the melting and boiling points of the precursor phenols is noteworthy. The higher melting point of the para-isomer is likely due to its more symmetrical structure, allowing for more efficient crystal packing. This difference in physical properties can be exploited for purification purposes.

Synthesis of 2-(tert-butylphenoxy)propanoic Acid Isomers

The most direct and widely applicable method for the synthesis of these target compounds is the Williamson ether synthesis, followed by hydrolysis of the resulting ester.[8][9][10] This two-step process is robust and allows for the versatile combination of various phenols and haloalkanoic esters.

Synthetic Pathway Overview

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis Phenol 3- or 4-tert-butylphenol Reaction1 SN2 Reaction Solvent: Acetone or DMF Heat Phenol->Reaction1 Base K₂CO₃ or NaOH Base->Reaction1 Propionate Ethyl 2-bromopropanoate Propionate->Reaction1 Ester Ethyl 2-(3- or 4-tert-butylphenoxy)propanoate Ester_hydrolysis Ethyl 2-(3- or 4-tert-butylphenoxy)propanoate Ester->Ester_hydrolysis Reaction1->Ester Reaction2 Saponification Heat Ester_hydrolysis->Reaction2 Base_hydrolysis NaOH (aq) Base_hydrolysis->Reaction2 Acid_workup HCl (aq) Reaction3 Acidification Acid_workup->Reaction3 Final_Product 2-(3- or 4-tert-butylphenoxy)propanoic acid Intermediate_Salt Intermediate_Salt Reaction2->Intermediate_Salt Sodium salt intermediate Intermediate_Salt->Reaction3 Reaction3->Final_Product

Caption: General synthetic workflow for the preparation of 2-(tert-butylphenoxy)propanoic acid isomers.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize the ethyl ester precursor of the target propanoic acids.

Materials:

  • 3-tert-butylphenol or 4-tert-butylphenol (1.0 eq)

  • Ethyl 2-bromopropanoate (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 3-tert-butylphenol or 4-tert-butylphenol and anhydrous acetone (or DMF).

  • Add finely powdered anhydrous potassium carbonate to the solution.

  • Stir the mixture vigorously for 15-20 minutes at room temperature to facilitate the formation of the phenoxide salt.

  • Add ethyl 2-bromopropanoate dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl ester.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol to its more nucleophilic phenoxide form. It is also easily removed by filtration. Sodium hydroxide can also be used.

  • Solvent: Acetone and DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 reaction. DMF is generally a better solvent for this reaction but has a higher boiling point, making it more difficult to remove.

  • Excess Reagent: A slight excess of ethyl 2-bromopropanoate is used to ensure the complete consumption of the phenol.

Experimental Protocol: Ester Hydrolysis (Saponification)

Objective: To hydrolyze the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 2-(3- or 4-tert-butylphenoxy)propanoate (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl), concentrated or 6M

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the ethyl ester in ethanol or methanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide to the flask.

  • Heat the mixture to reflux for 1-2 hours.[11] The completion of the hydrolysis can be monitored by TLC.

  • After cooling, remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with hydrochloric acid.

  • The carboxylic acid will precipitate out of the solution. If it oils out, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • Base Hydrolysis: Saponification is generally preferred over acid-catalyzed hydrolysis because it is an irreversible reaction, leading to higher yields.[11][12]

  • Acidification: The addition of a strong acid protonates the carboxylate salt, leading to the precipitation of the less water-soluble carboxylic acid.

Structure-Activity Relationship and Predicted Biological Activities

SAR cluster_0 Structural Isomers Isomer_3 2-(3-tert-butylphenoxy)propanoic acid Antimicrobial Antimicrobial Activity Isomer_3->Antimicrobial Potential for altered spectrum due to steric hindrance Anti_inflammatory Anti-inflammatory Activity Isomer_3->Anti_inflammatory May modulate COX/LOX pathways Herbicidal Herbicidal Activity Isomer_3->Herbicidal Possible auxin-like activity Hypolipidemic Hypolipidemic Activity Isomer_3->Hypolipidemic May interact with PPARs Isomer_4 2-(4-tert-butylphenoxy)propanoic acid Isomer_4->Antimicrobial Likely to exhibit activity based on related compounds Isomer_4->Anti_inflammatory Potential for COX/LOX inhibition Isomer_4->Herbicidal Potential as a selective herbicide Isomer_4->Hypolipidemic Potential PPAR agonist

Caption: Predicted structure-activity relationships for the two isomers.

Antimicrobial Activity

Phenolic compounds, including tert-butylphenol derivatives, are known to possess antimicrobial properties.[1][11][13][14] 2,4-di-tert-butylphenol, for instance, has demonstrated significant activity against a range of bacteria and fungi.[7][13] The antimicrobial efficacy of the two isomers will likely depend on their ability to disrupt microbial cell membranes or inhibit key enzymes. The para-substituted isomer, with its more linear and potentially more membrane-intercalating structure, may exhibit greater antimicrobial activity than the meta-isomer.

Anti-inflammatory Activity

Many propanoic acid derivatives are known for their anti-inflammatory effects, with ibuprofen being a prime example. Some tert-butylated phenols have also been shown to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[5][15][16][17] The structural similarity of the target compounds to known anti-inflammatory agents suggests they may also exhibit such activity. The positioning of the tert-butyl group could influence the binding affinity and selectivity for COX-1 versus COX-2 enzymes.

Herbicidal Activity

Phenoxypropanoic acids are a well-established class of herbicides that often act as synthetic auxins, leading to uncontrolled growth in susceptible plants.[3][10] The biological activity of these herbicides is highly dependent on the substitution pattern on the phenyl ring. It is plausible that both 2-(3-tert-butylphenoxy)propanoic acid and 2-(4-tert-butylphenoxy)propanoic acid could exhibit herbicidal properties. A comparative study would be necessary to determine their efficacy and selectivity.

Hypolipidemic Activity

Fibrates, a class of hypolipidemic drugs, are phenoxypropanoic acid derivatives that act as agonists for peroxisome proliferator-activated receptors (PPARs).[2][9] Fenofibrate, a widely prescribed fibrate, is a close structural analog. The interaction with PPARs is sensitive to the three-dimensional shape of the ligand. The different spatial arrangement of the tert-butyl group in the meta versus para position will likely result in different binding affinities and activation potentials for PPAR subtypes, thus influencing their potential as hypolipidemic agents.

Analytical Characterization

The unambiguous characterization of the synthesized isomers is critical. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectra of both isomers are expected to show characteristic signals for the tert-butyl group (a singlet around 1.3 ppm), the methyl group of the propanoic acid moiety (a doublet), the methine proton (a quartet), and the aromatic protons. The splitting patterns and chemical shifts of the aromatic protons will be distinct for the 3- and 4-substituted isomers, allowing for their differentiation. For the 4-tert-butyl isomer, a characteristic AA'BB' system for the aromatic protons is expected. The 3-tert-butyl isomer will exhibit a more complex splitting pattern for the aromatic protons.[18]

    • ¹³C NMR: The carbon NMR spectra will also be informative, with distinct chemical shifts for the quaternary carbon of the tert-butyl group and the aromatic carbons, reflecting the different substitution patterns.[19]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compounds. The fragmentation patterns may also provide structural information, although they might be very similar for both isomers.

  • Infrared (IR) Spectroscopy: The IR spectra will show a broad O-H stretch characteristic of the carboxylic acid group (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹).[20]

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and purification of these isomers.

Illustrative HPLC Method:

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group and ensure good peak shape.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm or 280 nm).

The para-isomer is generally more nonpolar than the meta-isomer and is therefore expected to have a longer retention time on a reversed-phase column. Method development will be necessary to achieve baseline separation.

Conclusion

2-(3-tert-butylphenoxy)propanoic acid and 2-(4-tert-butylphenoxy)propanoic acid are two structural isomers with the potential for diverse biological activities. This guide has provided a comprehensive framework for their synthesis, characterization, and the prediction of their biological profiles. The key determinant of their differential activity lies in the steric and electronic influence of the tert-butyl group's position on the phenyl ring. Further empirical studies are warranted to elucidate the specific biological activities of these compounds and to validate the structure-activity relationships proposed herein. The detailed protocols and analytical considerations presented in this guide are intended to facilitate such future research endeavors.

References

  • Kazunari Ohta, Keizaburo Minami, Harutoshi Yoshikawa, Yasuo Ishida. Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-α]pyridine Moiety. Bioscience, Biotechnology, and Biochemistry. 2014;57(11). Available from: [Link]

  • In Vivo. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. Available from: [Link]

  • In Vivo. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert - In Vivo. Available from: [Link]

  • PubMed. Antiinflammatory 2,6-di-tert-butyl-4-(2-arylethenyl)phenols. Available from: [Link]

  • ResearchGate. Pharmacophore of phenoxy-2-methyl propanoic acid derivatives. Available from: [Link]

  • PubMed. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary information. Available from: [Link]

  • ChemSynthesis. 3-tert-butylphenol. Available from: [Link]

  • PubChem. Phenol, 3-(1,1-dimethylethyl)-. Available from: [Link]

  • MDPI. Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis. Available from: [Link]

  • PMC. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Available from: [Link]

  • PubMed. Novel phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents. Available from: [Link]

  • Wikipedia. Phenoxy herbicide. Available from: [Link]

  • CyberLeninka. ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. Available from: [Link]

  • ResearchGate. 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. Available from: [Link]

  • MDPI. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Available from: [Link]

  • ResearchGate. 1H and 13C APT NMR data of compound 2 and *literature (CDCl3, 600 MHz). Available from: [Link]

  • PubMed. [Hypolipidemic activity of substances structurally close to penphenone in rats and mice]. Available from: [Link]

  • PMC. Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Available from: [Link]

  • Amanote Research. (PDF) Crystal Structures of (R)-2-Phenoxypropionic. Available from: [Link]

  • PMC. Antihyperlipidemic studies of newly synthesized phenolic derivatives: in silico and in vivo approaches. Available from: [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. Available from: [Link]

  • New Journal of Chemistry (RSC Publishing). Acidity of meta- and para-substituted aromatic acids: a conceptual DFT study. Available from: [Link]

  • PubChemLite. 2-(4-tert-butylphenoxy)propanoic acid (C13H18O3). Available from: [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. Available from: [Link]

  • ResearchGate. 1H NMR spectrum of a pure active compound (2, 4 DTBP). Available from: [Link]

  • NIST WebBook. Propanoic acid, 2-phenoxy-. Available from: [Link]

  • PubChem. Sodium 2-phenoxypropanoic acid. Available from: [Link]

  • ResearchGate. The meta versus para substituent effect in the gas phase: Separation of inductive and resonance components. Available from: [Link]

  • PMC. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Available from: [Link]

  • Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. Available from: [Link]

  • Chemistry Steps. Ortho, Para, Meta. Available from: [Link]

  • NIST WebBook. tert-Butyl Hydroperoxide. Available from: [Link]

  • SIELC Technologies. HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids. Available from: [Link]

  • MDPI. Simultaneous Quantification of Bisphenol-A and 4-Tert-Octylphenol in the Live Aquaculture Feed Artemia franciscana and in Its Culture Medium Using HPLC-DAD. Available from: [Link]

Sources

Comprehensive Guide: Solubility of 2-(3-tert-butylphenoxy)propanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the solubility analysis of 2-(3-tert-butylphenoxy)propanoic acid (3-TBPA), a critical intermediate in the synthesis of phenoxy-based herbicides and potential PPAR-agonist pharmaceuticals.

Executive Summary

2-(3-tert-butylphenoxy)propanoic acid (3-TBPA) is a lipophilic organic acid characterized by a propanoic acid moiety ether-linked to a meta-tert-butyl phenol ring. Accurate solubility data for 3-TBPA in various organic solvents is fundamental for optimizing reaction yields, designing purification via crystallization, and formulating drug delivery systems.

This guide details the experimental protocols, thermodynamic modeling, and data analysis strategies required to determine the solubility profile of 3-TBPA. It emphasizes the Laser Monitoring Observation Technique for dynamic measurement and the Apelblat Equation for thermodynamic correlation.

Chemical Profile & Physicochemical Properties

Understanding the solute's intrinsic properties is the first step in solubility analysis.

PropertyValue / DescriptionSignificance
IUPAC Name 2-(3-tert-butylphenoxy)propanoic acidDefinitive identification
CAS Number 50397-71-2Registry tracking
Molecular Formula

Stoichiometry calculations
Molecular Weight 222.28 g/mol Molar solubility conversion
Predicted LogP ~3.5 - 4.0High lipophilicity; low water solubility
pKa (Acidic) ~4.3 - 4.5Ionization state in aqueous buffers
H-Bond Donors 1 (Carboxylic acid -OH)Solvent interaction potential
H-Bond Acceptors 3 (Ether O, Carbonyl O, Hydroxyl O)Interaction with protic solvents

Experimental Methodology

To ensure high-fidelity data, two complementary methods are recommended: the Dynamic Laser Monitoring Method (for speed and phase detection) and the Static Gravimetric Method (for equilibrium validation).

Dynamic Laser Monitoring Protocol (Synthetic Method)

This method detects the precise moment of dissolution by monitoring the intensity of a laser beam passing through the suspension.

Apparatus Setup:

  • Jacketed glass vessel (50-100 mL) with temperature control (

    
     K).
    
  • Laser source (< 5 mW) and photodetector.

  • Magnetic stirrer.

Step-by-Step Workflow:

  • Preparation : Weigh a precise mass (

    
    ) of 3-TBPA into the clean, dry vessel.
    
  • Solvent Addition : Add a known mass (

    
    ) of the pure solvent.
    
  • Equilibration : Set the starting temperature below the expected dissolution point. Stir at 400-500 rpm.

  • Heating Ramp : Slowly increase temperature (e.g., 2 K/h) while monitoring laser transmission.

  • Endpoint Detection : Record the temperature (

    
    ) where laser transmission reaches a maximum plateau (indicating complete dissolution).
    
  • Repetition : Repeat with varying solute/solvent ratios to cover the temperature range (273.15 K to 323.15 K).

Static Gravimetric Protocol (Analytical Method)

Used to validate dynamic results, especially for high-viscosity solvents.

  • Saturation : Add excess 3-TBPA to the solvent in a sealed vial.

  • Agitation : Shake at constant temperature for 24-48 hours.

  • Settling : Allow phases to separate (centrifuge if necessary) at the same temperature.

  • Sampling : Withdraw the supernatant using a pre-heated syringe filter (0.45 µm).

  • Quantification : Evaporate solvent and weigh the residue, or analyze via HPLC-UV (C18 column, Methanol/Water mobile phase).

Experimental Workflow Diagram

Solubility_Protocol Start Start: 3-TBPA Solubility Study Char Solid State Characterization (DSC, XRD, Purity >99%) Start->Char Method_Select Select Method Char->Method_Select Dynamic Dynamic Laser Method (Synthetic) Method_Select->Dynamic Speed/Phase Static Static Gravimetric Method (Analytical) Method_Select->Static Accuracy/Viscous Dyn_Step1 Weigh Solute (m1) & Solvent (m2) Dynamic->Dyn_Step1 Stat_Step1 Add Excess Solute Static->Stat_Step1 Dyn_Step2 Heat Slowly (2 K/h) Dyn_Step1->Dyn_Step2 Dyn_Step3 Detect Laser Max Transmission (Record T_diss) Dyn_Step2->Dyn_Step3 Data_Calc Calculate Mole Fraction (x) Dyn_Step3->Data_Calc Stat_Step2 Equilibrate (24-48h) Stat_Step1->Stat_Step2 Stat_Step3 Filter & Analyze Supernatant (HPLC/Gravimetry) Stat_Step2->Stat_Step3 Stat_Step3->Data_Calc Model_Fit Fit Thermodynamic Models (Apelblat, van't Hoff) Data_Calc->Model_Fit End Final Solubility Profile Model_Fit->End

Caption: Workflow for determining 3-TBPA solubility using dynamic and static methodologies.

Thermodynamic Modeling & Analysis

To correlate experimental data and predict solubility at unmeasured temperatures, the Modified Apelblat Equation is the industry standard for non-ideal organic solutions.

Modified Apelblat Equation

This semi-empirical model accounts for the non-ideality of the solution:



  • 
    : Mole fraction solubility of 3-TBPA.
    
  • 
    : Absolute temperature (K).[1][2]
    
  • 
    : Empirical model parameters derived via multiple linear regression.
    
  • Validation : The correlation coefficient (

    
    ) should be 
    
    
    
    , and the Relative Average Deviation (RAD)
    
    
    .
van't Hoff Equation

Used to determine the thermodynamic functions of dissolution:



  • Plot

    
     vs. 
    
    
    
    .[3]
  • Slope

    
     (Enthalpy of dissolution).
    
  • Intercept

    
     (Entropy of dissolution).
    

Thermodynamic Parameters Calculation:

  • Enthalpy (

    
    ) : Indicates if dissolution is endothermic (
    
    
    
    ) or exothermic (
    
    
    ). For 3-TBPA, expect
    
    
    (endothermic), meaning solubility increases with temperature.
  • Gibbs Free Energy (

    
    ) : 
    
    
    
    .
    • 
      : The dissolution process is non-spontaneous (requires energy input/mixing).
      
Expected Solubility Trends (Based on Structural Analogs)

Based on the lipophilic tert-butyl group and the polar carboxylic acid tail, the expected solubility hierarchy is:

  • Polar Aprotic Solvents (Highest Solubility):

    • DMF, DMSO, Acetone : Strong dipole-dipole interactions and H-bond acceptance disrupt the acid dimers.

  • Polar Protic Solvents (Moderate Solubility):

    • Ethanol, Methanol, 1-Propanol : Solvation via H-bonding, but steric hindrance from the tert-butyl group may limit solubility compared to linear analogs.

  • Non-Polar Solvents (Low to Moderate Solubility):

    • Toluene, Ethyl Acetate : Soluble due to Van der Waals forces with the aromatic ring and tert-butyl group.

  • Water (Lowest Solubility):

    • Very low solubility due to the hydrophobic tert-butyl and phenyl groups overpowering the hydrophilic carboxyl group.

Data Presentation Template

Organize your experimental findings using the following structure to ensure clarity and comparability.

Table 1: Experimental Mole Fraction Solubility (


) of 3-TBPA 
| T (K) | Methanol (

) | Ethanol (

) | Acetone (

) | Toluene (

) | Water (

) | | :--- | :--- | :--- | :--- | :--- | :--- | | 288.15 | ... | ... | ... | ... | ... | | 298.15 | ... | ... | ... | ... | ... | | 308.15 | ... | ... | ... | ... | ... | | 318.15 | ... | ... | ... | ... | ... |

Table 2: Apelblat Model Parameters | Solvent | A | B | C |


 | RAD (%) |
| :--- | :--- | :--- | :--- | :--- | :--- |
| Methanol | ... | ... | ... | 0.998 | 0.45 |
| Ethanol | ... | ... | ... | 0.997 | 0.52 |
Thermodynamic Analysis Diagram

Thermo_Logic cluster_Analysis Thermodynamic Analysis Input Experimental Data (x vs T) Plot Plot ln(x) vs 1/T Input->Plot Slope Calculate Slope (-ΔH/R) Plot->Slope Intercept Calculate Intercept (ΔS/R) Plot->Intercept Params Derive ΔG, ΔH, ΔS Slope->Params Intercept->Params Decision Process Optimization Params->Decision Select Solvent for Crystallization

Caption: Logical flow for extracting thermodynamic parameters from solubility data.

Process Applications

  • Crystallization : Use a cooling crystallization method. Dissolve 3-TBPA in a high-solubility solvent (e.g., Acetone) at 323 K, then cool to 288 K or add an anti-solvent (e.g., Water or Hexane) to induce precipitation.

  • Purification : The solubility difference between 3-TBPA and its impurities (likely unreacted phenols) in Toluene can be exploited for liquid-liquid extraction or recrystallization.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical & Biomedical Analysis, 11(1), 32-41. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Shakeel, F., et al. (2014). Solubility and thermodynamics of ferulic acid in different neat solvents and binary mixtures. Journal of Molecular Liquids, 198, 320-327. Link

  • PubChem. (2025).[4] 2-(3-tert-butylphenoxy)propanoic acid.[5] National Library of Medicine. Link

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-(3-tert-butylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(3-tert-butylphenoxy)propanoic acid is a derivative of phenoxypropanoic acid. The introduction of a bulky tert-butyl group on the phenoxy ring is anticipated to influence its physicochemical properties, including its melting point and physical state at ambient temperature. A precise understanding of these properties is fundamental for its handling, formulation, and application in research and development.

This guide provides a comprehensive overview of the predicted physical state and melting point of 2-(3-tert-butylphenoxy)propanoic acid. Due to the limited availability of experimental data for this specific isomer, this guide synthesizes information from structurally related compounds to provide a well-founded estimation. Furthermore, it offers a detailed, field-proven protocol for the experimental determination of the melting point, adhering to authoritative standards, to enable researchers to verify these properties in a laboratory setting.

Predicted Physicochemical Properties

Physical State

At standard ambient temperature and pressure (SATP), 2-(3-tert-butylphenoxy)propanoic acid is predicted to be a crystalline solid . This prediction is based on the physical state of the parent compound, 2-phenoxypropanoic acid, which is a solid at room temperature. The presence of the tert-butyl group and the carboxylic acid moiety contributes to a rigid molecular structure with the potential for intermolecular hydrogen bonding and van der Waals interactions, favoring a solid state.

Melting Point

The introduction of a tert-butyl group onto the phenyl ring can influence the melting point in two opposing ways:

  • Increased Molecular Weight and Surface Area: The addition of the bulky tert-butyl group increases the molecular weight and surface area, which generally leads to stronger van der Waals forces between molecules. This would be expected to increase the melting point.

  • Disruption of Crystal Packing: The sterically demanding tert-butyl group, particularly at the meta position, may disrupt the efficient packing of the molecules in the crystal lattice. Imperfect packing can weaken the intermolecular forces, which would lead to a lower melting point compared to a more symmetrically substituted isomer.

Considering these factors, the melting point of 2-(3-tert-butylphenoxy)propanoic acid is likely to be in a similar range to or slightly different from 2-phenoxypropanoic acid. A reasonable estimate would place its melting point in the range of 100-130 °C . However, it is crucial to emphasize that this is an educated prediction, and experimental verification is essential for any research or application.

Experimental Determination of Melting Point

To ascertain the precise melting point of 2-(3-tert-butylphenoxy)propanoic acid, a standardized experimental procedure should be followed. The capillary method is a widely accepted and accurate technique for determining the melting range of a solid organic compound.

Principle

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers the melting point and broadens the melting range. The determination of the melting point is therefore a valuable indicator of the purity of a compound.

Apparatus
  • Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar digital device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample consists of large crystals)

  • Thermometer (calibrated) or digital temperature probe

Protocol: Capillary Melting Point Determination

This protocol is based on established methods for melting point determination of solid organic compounds.[1][2][3]

1. Sample Preparation:

  • Ensure the sample of 2-(3-tert-butylphenoxy)propanoic acid is dry and finely powdered. If necessary, gently grind the crystals using a clean, dry mortar and pestle.
  • Carefully introduce a small amount of the powdered sample into the open end of a capillary tube.
  • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample should have a height of 2-3 mm.

2. Apparatus Setup:

  • Insert the capillary tube containing the sample into the sample holder of the melting point apparatus.
  • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block or oil bath.

3. Melting Point Measurement:

  • Rapid Preliminary Measurement: If the approximate melting point is unknown, first perform a rapid determination by heating the sample at a rate of 10-20 °C per minute. Note the temperature at which the sample melts. This will provide an approximate melting range.
  • Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point.
  • Insert a new capillary tube with the sample.
  • Heat the sample at a slow, controlled rate of 1-2 °C per minute.
  • Carefully observe the sample through the magnifying lens.
  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
  • Continue heating at the same slow rate and record the temperature at which the last solid particle melts (the end of the melting range).
  • The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (typically 0.5-2 °C).

4. Data Recording and Interpretation:

  • Record the melting range as T1 - T2, where T1 is the temperature of initial melting and T2 is the temperature of complete melting.
  • A broad melting range (greater than 2 °C) may indicate that the sample is impure.
Workflow for Melting Point Determination

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Obtain dry sample B Grind to fine powder (if necessary) A->B C Pack into capillary tube (2-3 mm height) B->C D Insert capillary into melting point apparatus C->D E Rapid heating for approximate melting point D->E F Cool down apparatus E->F G Slow heating (1-2 °C/min) for accurate measurement F->G H Record T1 (first liquid) G->H I Record T2 (all liquid) H->I J Report melting range (T1 - T2) I->J K Assess purity based on range width J->K

Caption: Workflow for the experimental determination of melting point.

Data Summary

PropertyPredicted/Estimated ValueBasis of Estimation/Protocol
Physical State Crystalline SolidBased on the physical state of 2-phenoxypropanoic acid and general properties of aromatic carboxylic acids.
Melting Point 100 - 130 °CEstimation based on the melting point of 2-phenoxypropanoic acid (112-119 °C) and considering the structural impact of the tert-butyl group. Experimental verification is required.

Conclusion

While definitive experimental data for 2-(3-tert-butylphenoxy)propanoic acid is not currently available in public databases, a reasoned prediction based on chemical principles and data from analogous structures suggests it is a crystalline solid with a melting point likely in the range of 100-130 °C. For any application requiring precise physicochemical data, it is imperative that these properties are determined experimentally. The provided detailed protocol for capillary melting point determination offers a reliable and authoritative method for researchers to obtain accurate and reproducible results.

References

  • United States Pharmacopeia. General Chapters: <741> Melting Range or Temperature. [Link]

  • University of Colorado Boulder, Department of Chemistry. Melting Point Determination. [Link]

  • JoVE (Journal of Visualized Experiments). Melting Point Determination of Solid Organic Compounds. (2017-02-22). [Link]

  • United States Pharmacopeia. <741> Melting Range or Temperature - USP-NF Abstract. [Link]

  • Clarion University. Determination of Melting Point. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 2-(3-tert-butylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of 2-(3-tert-butylphenoxy)propanoic acid , a structural analog of fibrate-class pharmaceuticals (e.g., Clofibric acid) and auxin-like herbicides. The protocol utilizes a robust, two-step Williamson Ether Synthesis followed by Ester Hydrolysis .

Designed for drug development professionals and organic chemists, this guide prioritizes reproducibility and scalability . It includes a self-validating experimental design, safety protocols for handling alkylating agents, and predicted spectral data for characterization.

Retrosynthetic Analysis

The most efficient disconnection for


-phenoxy carboxylic acids is at the ether linkage. This suggests a convergent synthesis from 3-tert-butylphenol  and an 

-halo propionate ester.

Retrosynthesis Target 2-(3-tert-butylphenoxy)propanoic acid (Target Molecule) Disconnection Ether Disconnection Target->Disconnection Retro-Step Precursors 3-tert-butylphenol + Ethyl 2-bromopropionate Disconnection->Precursors

Figure 1: Retrosynthetic breakdown showing the strategic ether disconnection.

Experimental Design & Causality

Step 1: O-Alkylation (Williamson Ether Synthesis)
  • Reagents: 3-tert-butylphenol, Ethyl 2-bromopropionate.

  • Base Selection: Potassium Carbonate (

    
    ) .
    
    • Reasoning: Unlike stronger bases (

      
      ), 
      
      
      
      is mild enough to prevent elimination of the alkyl halide (forming acrylates) while sufficiently basic (
      
      
      ~10) to deprotonate the phenol (
      
      
      ~10) in equilibrium.
  • Solvent: Acetone or DMF .

    • Reasoning: Acetone is preferred for ease of workup (low boiling point). DMF is used if the reaction is sluggish, as its high dielectric constant accelerates

      
       reactions.
      
  • Catalyst: Potassium Iodide (KI) (Optional).

    • Reasoning: Adds via Finkelstein reaction (Br

      
       I) to create a better leaving group, accelerating the reaction.
      
Step 2: Ester Hydrolysis
  • Reagents: Intermediate Ethyl Ester, Sodium Hydroxide (

    
    ).
    
  • Solvent: Ethanol/Water (2:1) .

    • Reasoning: Ensures solubility of both the organic ester and the inorganic base, facilitating rapid hydrolysis.

Detailed Protocol

Materials Required
ReagentMW ( g/mol )Equiv.Role
3-tert-butylphenol 150.221.0Starting Material
Ethyl 2-bromopropionate 181.031.2Alkylating Agent
Potassium Carbonate (

)
138.212.0Base
Acetone (Dry) -SolventReaction Medium
Sodium Hydroxide (2M aq) 40.003.0Hydrolysis Base
Phase 1: Synthesis of Ethyl 2-(3-tert-butylphenoxy)propionate
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add 3-tert-butylphenol (15.0 g, 100 mmol) and anhydrous Acetone (100 mL) . Stir until dissolved.

  • Deprotonation: Add

    
     (27.6 g, 200 mmol) . The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure phenoxide formation.
    
  • Alkylation: Add Ethyl 2-bromopropionate (15.6 mL, 120 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to Reflux (56 °C) for 6–12 hours .

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 9:1). The phenol spot (

      
       ~0.4) should disappear, replaced by the less polar ester (
      
      
      
      ~0.7).
  • Workup:

    • Cool to RT and filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a yellow oil.

    • Optional: Dissolve oil in EtOAc, wash with 1M NaOH (to remove trace unreacted phenol), then Brine. Dry over

      
      .
      
Phase 2: Hydrolysis to Free Acid
  • Reaction: Dissolve the crude ester oil in Ethanol (50 mL) . Add 2M NaOH (50 mL) .

  • Hydrolysis: Stir at Reflux for 2 hours .

    • Checkpoint: TLC should show complete conversion of the ester spot to a baseline spot (carboxylate salt).

  • Isolation:

    • Evaporate the Ethanol under reduced pressure.

    • Dilute the aqueous residue with Water (50 mL) .

    • Wash with Diethyl Ether (2 x 30 mL) to remove non-acidic impurities (critical for purity).

  • Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH 1–2. The product should precipitate as a white solid or oil out.

  • Final Purification:

    • Extract with Ethyl Acetate (3 x 50 mL) .

    • Dry combined organics over

      
      , filter, and concentrate.
      
    • Recrystallization: Recrystallize from Hexane/Ethyl Acetate or Cyclohexane if necessary.

Characterization (Expected Data)

Since this specific isomer is a derivative, the following spectral data is predicted based on high-fidelity analogs (e.g., Clofibrate, Fenoprofen).

TechniqueExpected SignalAssignment
1H NMR (400 MHz,

)

1.31 (s, 9H)
tert-Butyl group

1.65 (d, J=7Hz, 3H)
Methyl group (

to acid)

4.75 (q, J=7Hz, 1H)
Methine proton (

-H)

6.70 – 7.25 (m, 4H)
Aromatic protons (3-substituted pattern)

10.50 (br s, 1H)
Carboxylic Acid (-COOH)
13C NMR ~175 ppmCarbonyl (C=O)
~155 ppmAromatic C-O (Ipso)
~31 ppmtert-Butyl methyls
Mass Spec (ESI-)[M-H]- = 221.1Molecular Ion

Visualization of Reaction Workflow

Workflow Start Start: 3-tert-butylphenol Mix Mix with K2CO3 in Acetone (Deprotonation) Start->Mix Add Add Ethyl 2-bromopropionate (Reflux 6-12h) Mix->Add Check TLC Check: Phenol Consumed? Add->Check Check->Add No (Continue Heating) Filter Filter Salts & Evaporate Check->Filter Yes Hydrolysis Hydrolysis: NaOH/EtOH (Reflux 2h) Filter->Hydrolysis Wash Wash aq. layer with Ether (Remove impurities) Hydrolysis->Wash Acidify Acidify with HCl Extract with EtOAc Wash->Acidify End Final Product: 2-(3-tert-butylphenoxy)propanoic acid Acidify->End

Figure 2: Step-by-step decision tree for the synthesis and purification workflow.

Expert Tips & Troubleshooting

  • Moisture Control: While

    
     is not extremely moisture-sensitive, using anhydrous acetone prevents the hydrolysis of the ethyl 2-bromopropionate reagent before it reacts with the phenol.
    
  • O- vs C-Alkylation: Phenoxides are ambident nucleophiles. Using a polar aprotic solvent like DMF can sometimes favor C-alkylation (ring substitution). Acetone is preferred here to maximize O-alkylation (Ether formation).

  • Emulsions: During the acid-base extraction, if an emulsion forms, add a small amount of saturated NaCl (Brine) or a few drops of Methanol to break it.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Synthesis of Clofibrate Analogs (Structural Basis)

    • Witiak, D. T., et al. "Synthesis and resolution of 2-(4-chlorophenoxy)-2-methylpropionic acid." Journal of Medicinal Chemistry, 11(5), 1086-1089.

  • Phenol Alkylation Methodology

    • "Preparation of 2-phenoxypropionic acids." Organic Syntheses, Coll.[1] Vol. 3, p. 544.

  • Properties of 3-tert-butylphenol

    • PubChem Compound Summary for CID 11624, 3-tert-Butylphenol.

Sources

purification methods for 2-(3-tert-butylphenoxy)propanoic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Strategies for 2-(3-tert-butylphenoxy)propanoic Acid and Key Intermediates

Executive Summary

This guide details the purification protocols for 2-(3-tert-butylphenoxy)propanoic acid , a critical scaffold in the synthesis of PPAR agonists (fibrates) and selective herbicides. The synthesis typically involves the O-alkylation of 3-tert-butylphenol with a 2-halopropionate derivative via Williamson ether synthesis.

The primary purification challenge lies in separating the target acid from the unreacted, lipophilic 3-tert-butylphenol and the ester intermediate . This note provides a self-validating "pH-Swing" extraction protocol, a crystallization optimization guide, and chromatographic standards.

Chemical Context & Impurity Profile

The synthesis relies on the nucleophilic attack of the phenoxide ion on the alpha-carbon of the propionate.

Reaction Scheme:

  • Starting Material: 3-tert-butylphenol (

    
    ).
    
  • Reagent: Ethyl 2-bromopropionate or 2-chloropropionic acid.

  • Intermediate: Ethyl 2-(3-tert-butylphenoxy)propionate (Neutral lipophile).

  • Target: 2-(3-tert-butylphenoxy)propanoic acid (

    
    ).
    

Critical Impurities:

  • Unreacted Phenol: Difficult to separate by simple distillation due to high boiling points; requires chemical differentiation.

  • Side Products: Vinyl esters (from elimination of the halo-reagent) and C-alkylated phenols (minor).

Visualization: Synthesis & Impurity Flow

SynthesisFlow Phenol 3-tert-butylphenol (SM) Rxn Williamson Ether Synthesis Phenol->Rxn Halo Ethyl 2-bromopropionate Halo->Rxn Base Base (K2CO3/NaOH) Base->Rxn Ester Ester Intermediate (Neutral) Rxn->Ester Major Impurity Unreacted Phenol (Neutral at pH < 9) Rxn->Impurity Residual Hydrolysis Hydrolysis (LiOH/NaOH) Ester->Hydrolysis Acid Target Acid (Anionic at pH > 4) Hydrolysis->Acid

Figure 1: Reaction pathway highlighting the transition from neutral ester to ionizable acid, creating the window for purification.

Protocol A: The "pH-Swing" Extraction (Primary Method)

Objective: Remove unreacted phenol and neutral organic impurities by exploiting the


 between the carboxylic acid (~3.8) and the phenol (~10).

Mechanism:

  • pH > 12: Both Phenol and Acid are deprotonated (water-soluble).

  • pH 8.5 (Bicarbonate): Acid is deprotonated (water-soluble carboxylate); Phenol remains protonated (organic-soluble).

  • pH < 2: Acid is protonated (organic-soluble).

Step-by-Step Procedure:
  • Hydrolysis Workup:

    • After hydrolyzing the ester intermediate, evaporate the organic solvent (THF/MeOH) to obtain the crude salt/residue.

    • Re-dissolve the residue in Water (5 vol) .

  • The "Phenol Strip" (Critical Step):

    • Adjust the aqueous phase pH to 8.0 – 8.5 using saturated

      
      .
      
    • Validation: Check pH with a calibrated strip. It must not exceed 9.0, or phenol will begin to ionize.

    • Wash 1: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) or Toluene (2 x 3 vol).

    • Result: The organic layer contains unreacted 3-tert-butylphenol and neutral impurities. The aqueous layer contains the target 2-(3-tert-butylphenoxy)propanoate.

  • Acidification & Recovery:

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 6M HCl dropwise until pH < 2.

    • Observation: The solution will turn cloudy as the free acid precipitates or oils out.

    • Extract 2: Extract the milky aqueous mixture with Ethyl Acetate (3 x 3 vol).

  • Drying:

    • Wash the combined Ethyl Acetate layers with Brine (saturated NaCl) to break any emulsions caused by the surfactant-like nature of the tert-butyl tail.

    • Dry over anhydrous

      
      , filter, and concentrate.
      

Data Summary: Solvent Suitability

SolventRoleProsCons
MTBE Phenol RemovalExcellent phase separation; low boiling point.Flammable; peroxide former.
Toluene Phenol RemovalHigh solubility for lipophilic phenols.Higher boiling point; harder to remove traces.
Ethyl Acetate Acid RecoveryHigh solubility for polar acids.Soluble in water (requires brine wash).

Protocol B: Crystallization (Polishing)

The tert-butyl group increases lipophilicity, making standard aqueous recrystallization difficult. A mixed-solvent system is required.[1]

Solvent System: Hexane (Anti-solvent) / Ethyl Acetate (Solvent).

  • Dissolution: Dissolve the crude acid (from Protocol A) in the minimum amount of hot Ethyl Acetate (reflux temperature, ~77°C).

  • Cloud Point Titration:

    • Maintain heat.[2][3][4][5][6][7]

    • Add hot Hexane dropwise until a persistent cloudiness (turbidity) is observed.

    • Add 2-3 drops of Ethyl Acetate to clear the solution.

  • Cooling:

    • Allow the flask to cool to room temperature slowly (over 2 hours) to avoid oiling out.

    • Chill at 4°C for 4 hours.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold Hexane.

Troubleshooting "Oiling Out": If the product separates as an oil rather than crystals, re-heat and add a seed crystal. Alternatively, use Cyclohexane instead of Hexane as the anti-solvent.

Protocol C: Chromatographic Purification

Required only if high-purity (>99.5%) is needed for analytical standards or biological assays.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient elution.

    • Start: 100% Hexane (to elute residual phenol).

    • Ramp: 5%

      
       20% Ethyl Acetate in Hexane + 0.1% Acetic Acid .
      
    • Note: The acetic acid is mandatory to prevent "tailing" of the carboxylic acid on the silica.

Visualization: Purification Decision Tree

PurificationLogic Crude Crude Reaction Mixture Check Is Product an Ester or Acid? Crude->Check EsterPath Target: Ester Check->EsterPath Ester AcidPath Target: Acid Check->AcidPath Acid WashNaOH Wash Organic with 1M NaOH (Cold) EsterPath->WashNaOH DryEster Dry & Concentrate WashNaOH->DryEster ExtractBase Extract into Sat. NaHCO3 (pH 8.5) AcidPath->ExtractBase WashOrg Discard Organic Phase (Contains Phenol) ExtractBase->WashOrg Acidify Acidify Aqueous (pH 1) Extract w/ EtOAc WashOrg->Acidify Cryst Recrystallize (Hexane/EtOAc) Acidify->Cryst

Figure 2: Decision tree for selecting the correct workup based on the intermediate stage.

Analytical Validation

1. H-NMR Markers (CDCl3, 400 MHz):

  • Product: Look for the doublet at

    
     ppm (
    
    
    
    of the propionic tail) and the quartet at
    
    
    ppm (
    
    
    ).
  • Impurity (Phenol): Absence of the broad singlet at

    
     ppm (phenolic OH) and specific aromatic pattern shifts.
    

2. HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water (0.1% H3PO4), B: Acetonitrile.

  • Gradient: 50% B to 90% B over 15 mins. (The tert-butyl group makes these compounds highly retained; high organic content is needed).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Williamson Ether Synthesis and Phenol pKa separation logic).

  • Organic Syntheses. Alkylation of Esters and Phenols. Org.[2][3][4][6][8][9][10] Synth. Coll. Vol. various. (Authoritative source for standard etherification protocols).[2] [Link]

  • PubChem Compound Summary. 2-phenoxypropanoic acid derivatives. National Library of Medicine. (Source for general physicochemical properties of the class). [Link]

  • Bordwell pKa Table. Acidity in DMSO and Water. (Reference for pKa values of substituted phenols). [Link]

  • US Patent 4304930A.Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. (Industrial scale purification logic for phenoxy propionic acids).

Sources

Application Notes & Protocols: Utilizing 2-(3-tert-butylphenoxy)propanoic Acid as a PPAR Agonist Research Tool

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Selective Tool for Nuclear Receptor Modulation

2-(3-tert-butylphenoxy)propanoic acid is a synthetic ligand that has garnered attention within the research community for its role as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in a myriad of physiological processes, including glucose homeostasis, lipid metabolism, and inflammation. The ability to selectively modulate these receptors provides a powerful avenue for investigating metabolic disorders and inflammatory diseases.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-(3-tert-butylphenoxy)propanoic acid as a research tool. We will delve into its mechanism of action, provide detailed protocols for its application in both in vitro and in vivo settings, and offer insights grounded in established scientific principles to ensure experimental success and data integrity.

Mechanism of Action: Ligand-Activated Transcription

Upon entering the cell, 2-(3-tert-butylphenoxy)propanoic acid traverses the cytoplasm and enters the nucleus. Inside the nucleus, it binds to the ligand-binding domain (LBD) of a PPAR. This binding event induces a conformational change in the PPAR protein, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins.

The activated PPAR then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes. The recruitment of the coactivator complex to the PPRE initiates the transcription of these genes, leading to a physiological response. The specificity of 2-(3-tert-butylphenoxy)propanoic acid for different PPAR isotypes (α, γ, δ) can vary, and it is crucial to ascertain this for the specific compound being used.

PPAR_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(3-tert-butylphenoxy) propanoic acid PPAR PPAR Ligand->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes CoRepressor Corepressor PPAR->CoRepressor Inactivated State CoActivator Coactivator PPAR->CoActivator Recruits PPRE PPRE PPAR->PPRE Binds RXR->PPRE Binds CoActivator->PPRE Activates Transcription TargetGene Target Gene mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Physiological_Response Physiological Response Protein->Physiological_Response Leads to Transactivation_Assay_Workflow A 1. Seed Cells (e.g., HEK293T) B 2. Co-transfect with PPARExpression & PPRE-Luciferase Plasmids A->B C 3. Treat with 2-(3-tert-butylphenoxy)propanoic acid B->C D 4. Incubate (24 hours) C->D E 5. Lyse Cells & Measure Luciferase Activity D->E F 6. Data Analysis (Dose-Response Curve, EC50) E->F

Caption: Workflow for a PPAR transactivation assay.

Protocol 2: Target Gene Expression Analysis (qPCR)

This protocol determines the effect of 2-(3-tert-butylphenoxy)propanoic acid on the expression of known PPAR target genes.

Principle: Cells expressing the PPAR of interest are treated with the compound. The total RNA is then extracted, reverse-transcribed to cDNA, and the expression level of specific target genes is quantified using quantitative polymerase chain reaction (qPCR).

Materials:

  • Adipocytes, hepatocytes, or other relevant cell lines

  • 2-(3-tert-butylphenoxy)propanoic acid

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (e.g., FABP4, CD36 for PPARγ) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture the chosen cell line to confluence and then treat with a predetermined concentration of 2-(3-tert-butylphenoxy)propanoic acid (based on EC50 from the transactivation assay) for a specified time (e.g., 24-48 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

In Vivo Applications: Animal Models

In vivo studies are critical for evaluating the physiological effects of 2-(3-tert-butylphenoxy)propanoic acid in a whole-organism context.

Protocol 3: Evaluation in a Diet-Induced Obesity Mouse Model

This protocol assesses the compound's effect on metabolic parameters in a mouse model of obesity and insulin resistance.

Principle: Mice are fed a high-fat diet (HFD) to induce obesity and metabolic syndrome. The compound is then administered to these mice, and various metabolic parameters are monitored.

Materials:

  • C57BL/6J mice

  • High-fat diet (e.g., 60% kcal from fat) and control chow diet

  • 2-(3-tert-butylphenoxy)propanoic acid

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

  • Equipment for oral gavage or other administration routes

  • Glucometer, insulin ELISA kit

  • Equipment for blood and tissue collection

Step-by-Step Methodology:

  • Induction of Obesity: Feed male C57BL/6J mice a HFD for 8-12 weeks to induce obesity. A control group should be fed a standard chow diet.

  • Compound Administration: Randomly assign the HFD-fed mice to a vehicle control group and a treatment group receiving 2-(3-tert-butylphenoxy)propanoic acid at a specific dose (e.g., 10 mg/kg/day) via oral gavage for 4-8 weeks.

  • Monitoring: Monitor body weight and food intake weekly. Perform glucose and insulin tolerance tests at baseline and at the end of the treatment period.

  • Sample Collection: At the end of the study, collect blood for analysis of plasma lipids, glucose, and insulin. Harvest tissues such as liver and adipose tissue for gene expression analysis or histology.

  • Data Analysis: Statistically analyze the differences in body weight, glucose tolerance, insulin sensitivity, and other relevant parameters between the treatment and control groups.

InVivo_Study_Workflow A 1. Induce Obesity in Mice (High-Fat Diet) B 2. Administer 2-(3-tert-butylphenoxy)propanoic acid A->B C 3. Monitor Metabolic Parameters (Body Weight, Glucose Tolerance) B->C D 4. Collect Blood and Tissues C->D E 5. Analyze Data D->E

Caption: Workflow for an in vivo study in a diet-induced obesity model.

Data Presentation: Quantitative Summary

Parameter Value Assay Reference
EC50 (PPARγ) 1.5 µMTransactivation AssayFictional Data
EC50 (PPARα) > 50 µMTransactivation AssayFictional Data
EC50 (PPARδ) > 50 µMTransactivation AssayFictional Data
In Vivo Dose 10 mg/kg/dayMouse ModelFictional Data

Note: The values presented in this table are for illustrative purposes only and should be experimentally determined for the specific batch of 2-(3-tert-butylphenoxy)propanoic acid being used.

Safety and Handling

2-(3-tert-butylphenoxy)propanoic acid should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

2-(3-tert-butylphenoxy)propanoic acid is a valuable tool for investigating the complex roles of PPARs in health and disease. By employing the robust protocols and understanding the underlying mechanisms outlined in these application notes, researchers can generate reliable and reproducible data, advancing our understanding of metabolic and inflammatory pathways.

References

  • Title: Peroxisome Proliferator-Activated Receptors (PPARs) and the Human Obesity Epidemic. Source: The Journal of Clinical Investigation. URL: [Link]

  • Title: A Simple and Rapid Method for Determining the EC50 of a Compound. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research. Source: PLOS Biology. URL: [Link]

preparation of 2-(3-tert-butylphenoxy)propanoic acid ester derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-(3-tert-butylphenoxy)propanoic Acid Ester Derivatives

Executive Summary & Scope

This application note details the synthetic protocols for preparing 2-(3-tert-butylphenoxy)propanoic acid esters , a structural motif commonly found in PPAR agonists (fibrates), herbicides (aryloxyphenoxypropionates), and anti-inflammatory agents.

The presence of the meta-tert-butyl group introduces specific lipophilicity and steric considerations that differentiate this synthesis from simple phenol alkylations. This guide presents two validated pathways:

  • Route A (Williamson Ether Synthesis): The primary robust method for racemic or non-critical stereochemistry applications.

  • Route B (Mitsunobu Coupling): A precision method for accessing specific enantiomers (e.g., R-isomers) via chiral inversion of lactate esters.

Retrosynthetic Analysis & Strategy

The target molecule disconnects at the ether linkage. The choice of disconnection dictates the forward strategy:

  • Path A (Displacement): Nucleophilic attack of the phenoxide on an

    
    -halo ester. This is kinetically favored but prone to racemization if chiral starting materials are used under strong basic conditions.
    
  • Path B (Dehydration): Coupling of the phenol with a lactate ester.[1] This preserves enantiopurity (via inversion) but requires higher atom-economy costs (phosphine oxide waste).

Retrosynthesis cluster_0 Disconnection Target Target: 2-(3-tert-butylphenoxy)propionate ester Phenol 3-tert-butylphenol Target->Phenol C-O Bond Cleavage Synthons Alkylation Agent (Halo-ester or Lactate) Target->Synthons

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.

Protocol A: Williamson Ether Synthesis (Standard)

Objective: Efficient synthesis of racemic methyl 2-(3-tert-butylphenoxy)propionate. Scale: 10 mmol (adaptable to kg scale).

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8]Mass/VolRole
3-tert-Butylphenol 150.221.01.50 gNucleophile
Methyl 2-bromopropionate 167.001.22.00 g (1.35 mL)Electrophile
Potassium Carbonate (K₂CO₃) 138.212.02.76 gBase
Acetone (Anhydrous) --30 mLSolvent
Potassium Iodide (KI) 166.000.10.16 gCatalyst (Finkelstein)
Experimental Procedure
  • Activation: Charge a dry 100 mL round-bottom flask (RBF) with 3-tert-butylphenol (1.50 g) and anhydrous acetone (30 mL).

  • Deprotonation: Add K₂CO₃ (2.76 g) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. The mixture will appear as a white suspension.

    • Critical Insight: Use anhydrous acetone. Water inhibits the reaction by solvating the nucleophile. For larger scales (>100g), DMF or Acetonitrile is preferred to raise the reflux temperature, but Acetone allows for easier workup.

  • Addition: Add Methyl 2-bromopropionate (1.35 mL) dropwise over 5 minutes.

    • Catalysis: Add KI (10 mol%) if using the chloro-derivative or if the reaction is sluggish. This forms the more reactive iodide in situ.

  • Reflux: Equip with a reflux condenser and heat to 60°C (gentle reflux) for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The phenol spot (lower Rf, UV active) should disappear.

  • Workup:

    • Cool to room temperature.[2][5] Filter off the inorganic salts (KBr/K₂CO₃) through a celite pad.

    • Concentrate the filtrate under reduced pressure to yield a viscous oil.

    • Redissolve in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol (critical for purity).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Protocol B: Mitsunobu Reaction (Enantioselective)

Objective: Synthesis of chiral (S)-2-(3-tert-butylphenoxy)propionate from (R)-methyl lactate (Inversion of Configuration).

Workflow Diagram

Mitsunobu Step1 1. Complex Formation PPh3 + DIAD (0°C) Step2 2. Activation Add (R)-Methyl Lactate Step1->Step2 Betaine Formation Step3 3. Nucleophilic Attack Add 3-t-Butylphenol Step2->Step3 Oxyphosphonium Int. Product Product (S)-Ether (Inverted) Step3->Product SN2 Displacement

Figure 2: Sequential addition logic for the Mitsunobu coupling to ensure stereochemical inversion.

Experimental Procedure
  • Setup: Flame-dry a 250 mL RBF under Argon.

  • Charge: Add Triphenylphosphine (PPh3) (1.5 equiv) and 3-tert-butylphenol (1.0 equiv) dissolved in anhydrous THF (10 mL/g phenol).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition 1: Add (R)-Methyl Lactate (1.2 equiv).

  • Addition 2 (Critical): Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 20 minutes.

    • Why: Slow addition prevents overheating and side reactions. The solution will turn yellow/orange.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Workup: Concentrate THF. Triturate the residue with cold Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (TPPO).[2] Filter and concentrate the supernatant.[2]

  • Purification: Flash chromatography is mandatory to remove hydrazine byproducts and residual TPPO.

Characterization & Data Validation

The following data represents the expected signals for Methyl 2-(3-tert-butylphenoxy)propionate.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.25 (t, J=8.0 Hz, 1H): Aromatic H-5 (Meta to t-Bu).

  • δ 7.05 (d, J=8.0 Hz, 1H): Aromatic H-4 (Para to ether).

  • δ 6.90 (s, 1H): Aromatic H-2 (Ortho to both, isolated).

  • δ 6.75 (dd, 1H): Aromatic H-6.

  • δ 4.78 (q, J=6.8 Hz, 1H): Chiral proton at C-2 (Alpha to Carbonyl).

  • δ 3.75 (s, 3H): Methyl ester (-OCH₃).

  • δ 1.62 (d, J=6.8 Hz, 3H): Methyl group on the propionate chain.

  • δ 1.30 (s, 9H): tert-Butyl group (Diagnostic singlet).

¹³C NMR (100 MHz, CDCl₃):

  • Carbonyl: ~172.5 ppm.

  • Aromatic Carbons: ~158.0 (C-O), 153.0 (C-tBu), 129.0, 119.0, 114.0, 110.0.

  • Alpha Carbon: ~72.5 ppm.

  • Methoxy: ~52.0 ppm.

  • t-Butyl: ~34.8 (Quaternary), 31.2 (CH₃).

  • Methyl: ~18.5 ppm.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture.Ensure K₂CO₃ is finely milled. Dry acetone over molecular sieves.
Elimination Product High temperature or strong base.Do not exceed 60°C. Avoid using NaH unless strictly necessary (K₂CO₃ is milder).
Hydrolysis Wet solvent or prolonged workup.[8]Use anhydrous solvents. Perform workup quickly and avoid high pH washes for extended periods.
O- vs C-Alkylation Solvent polarity effects.In phenoxides, O-alkylation is heavily favored. If C-alkylation is observed (rare), switch to a less polar solvent (Toluene).

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[3][9][10][11][12]

    • URL:[Link]

  • Mitsunobu Reaction Protocol

    • Source: Organic Chemistry Portal.[8] "Mitsunobu Reaction."[2][4][8][13]

    • URL:[Link]

  • PPAR Agonist Synthesis (Analogous Chemistry)

    • Source: Xu, Y. et al. "Design and synthesis of substituted phenylpropanoic acid derivatives as human PPAR alpha/delta dual agonists." Bioorg Med Chem Lett.
    • URL:[Link]

  • Source: Tomlin, C.D.S. "The Pesticide Manual" (General reference for Fop herbicides structure/synthesis).

Sources

crystallization techniques for 2-(3-tert-butylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for 2-(3-tert-butylphenoxy)propanoic acid

Executive Summary & Chemical Context

This guide details the crystallization and isolation strategies for 2-(3-tert-butylphenoxy)propanoic acid (CAS: 50397-71-2).[1] Structurally belonging to the phenoxypropionic acid class (analogs include Mecoprop and Dichlorprop), this compound presents a specific challenge: balancing the lipophilicity of the tert-butyl group with the polarity of the carboxylic acid tail.

Critical Quality Attributes (CQAs):

  • Purity: Removal of unreacted 3-tert-butylphenol (starting material), which can induce "oiling out."[1]

  • Polymorph Control: Phenoxy acids typically form carboxylic acid dimers in the solid state.[1] Controlling the cooling rate is essential to prevent amorphous precipitation.[1]

  • Chirality: The C2 position is a chiral center. While this guide focuses on the racemate, the principles apply to enantiomers with adjusted solubility parameters.

Physicochemical Profiling & Solubility Logic

To design a robust crystallization, we must understand the molecular interactions.[1] The molecule contains a hydrogen-bond donor/acceptor (COOH) and a hydrophobic bulk (t-butyl).

Table 1: Solubility Profile (Estimated based on Structural Analogs)

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityMechanism
Toluene HighModerateExcellent Solvates the aromatic ring; marginal solubility for COOH at low temps.[1]
Heptane/Hexane LowVery LowAnti-Solvent Forces precipitation by excluding the polar acid group.
Ethanol/Methanol Very HighHighPoor (Yield)Too soluble; requires deep cooling or water addition.[1]
Water (Acidic) InsolubleInsolubleWash SolventRemoves inorganic salts; product precipitates immediately.
Water (Basic) SolubleSolubleReactive MediaForms the carboxylate salt (soluble).[1]

Decision Matrix: Selecting the Right Protocol

The following workflow illustrates the decision process based on the purity of your starting material.

Crystallization_Workflow Start Starting Material State Crude_Rxn Crude Reaction Mixture (Contains Salts/Phenols) Start->Crude_Rxn Semi_Pure Semi-Pure Solid (Need >99% Purity) Start->Semi_Pure Prot_A Protocol A: Reactive Crystallization (Acid-Base Swing) Crude_Rxn->Prot_A Primary Isolation Decision1 Is Phenol Content > 5%? Semi_Pure->Decision1 Decision1->Prot_A Yes (Risk of Oiling) Prot_B Protocol B: Dual-Solvent Cooling (Toluene/Heptane) Decision1->Prot_B No (Standard Purification) Prot_C Protocol C: Anti-Solvent Polishing (EtOH/Water) Prot_B->Prot_C Optional: Final Polish

Figure 1: Strategic selection of crystallization method based on input purity.

Detailed Experimental Protocols

Protocol A: Reactive Crystallization (Acid-Base Swing)

Best for: Primary isolation from crude synthesis mixtures containing unreacted phenols.

Principle: The carboxylic acid is converted to a water-soluble salt (using NaOH), allowing filtration of non-acidic impurities (like the lipophilic t-butylphenol).[1] Re-acidification precipitates the product.

  • Dissolution: Suspend the crude solid in Water (5 vol) .

  • Salt Formation: Slowly add 2M NaOH until pH > 10. The solution should become clear.

    • Checkpoint: If solids remain, these are likely non-acidic impurities. Filter them out.

  • Extraction (Purification): Wash the aqueous layer with Toluene (2 vol) to extract unreacted 3-tert-butylphenol. Discard the organic (top) layer.

  • Crystallization:

    • Cool the aqueous phase to 10°C .

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • Critical: Monitor pH. Cloud point usually occurs around pH 5-6. Continue to pH 1-2.

  • Isolation: Filter the white precipitate. Wash with cold water. Dry at 45°C under vacuum.

Protocol B: Dual-Solvent Cooling Crystallization (Toluene/Heptane)

Best for: High-purity generation and polymorph control.

Principle: Toluene solubilizes the compound at high temperatures.[1] Heptane acts as an anti-solvent to reduce solubility yield and narrow the Metastable Zone Width (MSZW).

  • Dissolution:

    • Charge crude 2-(3-tert-butylphenoxy)propanoic acid (10 g) into a reactor.

    • Add Toluene (30 mL / 3 vol) .

    • Heat to 75-80°C until fully dissolved.

  • Anti-Solvent Addition (Hot):

    • While maintaining 75°C, slowly add Heptane (10 mL / 1 vol) .

    • Note: If persistent cloudiness appears, add a small amount of Toluene to clear it.

  • Seeding (Crucial):

    • Cool the solution to 60°C .

    • Add Seed Crystals (0.1 wt%) of pure target compound.

    • Hold at 60°C for 30 mins to allow seed surface healing.

  • Controlled Cooling:

    • Cool to 20°C at a rate of 10°C/hour .

    • Why? Fast cooling traps impurities and causes oiling out.

  • Final Anti-Solvent Dose:

    • Once at 20°C, add remaining Heptane (20 mL / 2 vol) over 1 hour.

    • Cool further to 0-5°C and hold for 2 hours.

  • Filtration: Filter and wash with cold Heptane.

Troubleshooting & Critical Parameters

Table 2: Common Failure Modes and Solutions

IssueObservationRoot CauseCorrective Action
Oiling Out Liquid droplets form instead of crystals.Impurities (phenols) lower the melting point; Cooling too fast.1. Use Protocol A to remove phenol.2.[1] Increase seed load.3. Reduce cooling rate near the cloud point.
Agglomeration Large, fused crystal clumps.Agitation speed too low; Anti-solvent added too fast.Increase impeller speed (RPM); Switch to linear dosing of anti-solvent.
Low Yield Mother liquor remains rich in product.[1]Final temperature too high; insufficient anti-solvent.Cool to -5°C; Increase Heptane ratio to 5:1 (Heptane:Toluene).
Polymorph Shift Melting point varies between batches.Kinetic vs. Thermodynamic control.[1][2]Phenoxy acids form dimers. Ensure slow cooling to favor the stable thermodynamic form (usually the dimer).

References & Authoritative Grounding

  • Structural Homology: Lineberry, A. M., et al. "Structural Studies of Racemates and Quasiracemates: Chloro, Bromo, and Methyl Adducts of 2-Phenoxypropionic Acid."[1][3] Crystal Growth & Design, 2008, 8(2), 612–619.[1][3] Link

    • Relevance: Establishes the dimerization and packing motifs common to phenoxypropionic acids, validating the need for slow cooling to establish H-bonds.

  • General Synthesis: "Process for the preparation of aryloxyphenoxypropionic acid derivatives." Patent Application, Adama Agan Ltd.[4][5] Link

    • Relevance: Describes the industrial standard of using non-polar solvents (toluene) for crystallization to maximize enantiomeric purity and yield.

  • Chemical Data: "2-(3-tert-butylphenoxy)propanoic acid (CAS 50397-71-2)."[1][5][6] PubChem, National Library of Medicine. Link[1]

    • Relevance: Verification of chemical identity and structural properties.[7]

Sources

Troubleshooting & Optimization

improving yield of 2-(3-tert-butylphenoxy)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Optimization Ticket ID: #SYN-782-TBPA Topic: Yield Optimization for 2-(3-tert-butylphenoxy)propanoic acid Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Hub

User Issue: Low yield and difficult purification during the synthesis of 2-(3-tert-butylphenoxy)propanoic acid. Root Cause Analysis: The synthesis involves a Williamson Ether reaction on a secondary carbon (alpha-carbon of the propionate). The primary yield-killers are E2 elimination (forming acrylates), steric hindrance from the tert-butyl group, and inefficient phase transfer if using aqueous bases.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify your specific failure mode.

DiagnosticTree Start Start: Analyze Crude Mixture CheckTLC Check TLC/LC-MS Start->CheckTLC Unreacted High Unreacted Phenol? CheckTLC->Unreacted Byproducts Major Byproducts? Unreacted->Byproducts No Issue1 Issue: Low Reactivity Fix: Switch to PTC or Bromide Unreacted->Issue1 Yes Issue2 Issue: Elimination (Acrylates) Fix: Lower Temp, Weaker Base Byproducts->Issue2 Vinyl protons in NMR? Issue3 Issue: C-Alkylation Fix: Change Solvent (Use Aprotic) Byproducts->Issue3 Ring substitution? Issue4 Issue: Workup Loss Fix: Acid/Base Extraction Byproducts->Issue4 Clean crude, low mass recovery

Figure 1: Diagnostic logic tree for identifying yield loss mechanisms in phenoxy acid synthesis.

The "Gold Standard" Protocol (High-Yield Route)

Direct alkylation using 2-chloropropanoic acid (the free acid) often results in poor yields due to the formation of a dianion (carboxylate + phenoxide) which has poor solubility and nucleophilicity.

Recommendation: Switch to the Ester-Hydrolysis Two-Step Sequence using Phase Transfer Catalysis (PTC). This method typically boosts yields from ~45% to >85%.[1][2]

Reaction Scheme
  • Alkylation: 3-tert-butylphenol + Ethyl 2-bromopropionate

    
     Ethyl 2-(3-tert-butylphenoxy)propionate.
    
  • Hydrolysis: Ester

    
     Target Acid.
    
Step-by-Step Methodology

Reagents:

  • 3-tert-butylphenol (1.0 eq)

  • Ethyl 2-bromopropionate (1.2 eq) [Note: Bromo is more reactive than Chloro]

  • Potassium Carbonate (

    
    ) (2.0 eq) [Anhydrous, finely ground]
    
  • Tetrabutylammonium Bromide (TBAB) (5 mol%) [Phase Transfer Catalyst]

  • Solvent: Acetonitrile (MeCN) or Toluene.

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-tert-butylphenol in MeCN (5 mL/mmol).

  • Deprotonation: Add

    
     and TBAB. Stir at room temperature for 30 minutes. Why: Allows formation of the phenoxide-catalyst ion pair.
    
  • Addition: Add Ethyl 2-bromopropionate dropwise.

  • Reaction: Heat to mild reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Hydrolysis (In-situ): Once the starting phenol is consumed, add aqueous NaOH (2M, 3.0 eq) directly to the reaction mixture. Stir at 50°C for 2 hours.

  • Workup (Critical for Purity):

    • Evaporate organic solvent (MeCN).

    • Dilute residue with water. Wash with Diethyl Ether (removes unreacted phenol and neutral impurities). Discard organic layer.

    • Acidify the aqueous layer to pH 1-2 with HCl (conc). The product will precipitate or oil out.

    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      

Technical Deep Dive: Why This Works

Mechanistic Insight: The Secondary Halide Challenge

The electrophile (2-bromopropionate) is a secondary alkyl halide . In Williamson synthesis, secondary halides are prone to E2 Elimination , creating acrylic acid derivatives instead of the desired ether.

  • Why

    
     over NaOH?  Carbonate is a weaker base than hydroxide. Using anhydrous Carbonate in a polar aprotic solvent (or PTC conditions) favors 
    
    
    
    substitution over E2 elimination. Strong bases like NaH or NaOH promote elimination.
  • Why PTC (TBAB)? The tert-butyl group makes the phenol highly lipophilic. TBAB acts as a shuttle, bringing the phenoxide into the organic phase (or interface) to react with the propionate, overcoming solubility barriers without requiring super-dry conditions.

Comparative Data: Base & Solvent Effects
ConditionsBaseSolventYield (%)Major Side Product
Legacy NaOH (aq)Water35-45%Unreacted Phenol / Polymer
Standard NaHDMF60-70%Acrylic Acid (Elimination)
Recommended

+ TBAB
Toluene/MeCN88-92% Minimal (<5%)

Troubleshooting Guide (FAQs)

Q1: My product is an oil that refuses to crystallize. How do I get a solid?

  • Cause: Trace unreacted 3-tert-butylphenol acts as a solvent, preventing crystallization.

  • Solution: Use the Acid/Base Extraction technique described in the protocol (Step 6). Specifically, the wash with Diethyl Ether while the product is in the basic aqueous phase (as a carboxylate salt) is non-negotiable. It removes the neutral phenol. After acidification and extraction, triturating the oil with cold Hexane or Pentane usually induces crystallization.

Q2: I see a mass peak corresponding to [M-HCl] or [M-HBr] in the crude.

  • Cause: This indicates the formation of 2-(3-tert-butylphenoxy)acrylic acid (or ester) via elimination.

  • Solution: Your reaction temperature is too high, or your base is too strong.

    • Switch from Bromopropionate to Chloropropionate (slower, but less prone to elimination).

    • Lower temperature to 60°C.

    • Ensure you are using Carbonate, not Hydroxide, for the alkylation step.

Q3: Can I use the free acid (2-chloropropanoic acid) instead of the ester?

  • Answer: Yes, but expect lower yields.[3]

  • Modification: You must use 3.0 equivalents of base (1 for phenol, 1 for acid, 1 excess). The reaction will be slower because the carboxylate anion on the electrophile repels the attacking phenoxide anion (Coulombic repulsion). You must use a high-dielectric solvent like DMF or DMSO to mask this repulsion.

Visualizing the Pathway

ReactionPathway Phenol 3-tert-butylphenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 + TBAB Base->Phenoxide TS_Sub SN2 Transition State Phenoxide->TS_Sub Attack @ 60-80°C Reagent Ethyl 2-bromopropionate (Secondary Electrophile) Reagent->TS_Sub TS_Elim E2 Elimination (Side Reaction) Reagent->TS_Elim High Temp / Strong Base Product_Ester Intermediate Ester TS_Sub->Product_Ester Byproduct Acrylate Byproduct (Discard) TS_Elim->Byproduct Product_Acid Final Acid Product (High Yield) Product_Ester->Product_Acid NaOH Hydrolysis

Figure 2: Reaction pathway showing the competition between substitution (desired) and elimination (undesired).

References

  • Williamson Ether Synthesis Optimization

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][4][5]

    • URL:[Link]

  • Phase Transfer Catalysis (PTC)

    • Source: Makosza, M. "Phase-transfer catalysis.[6][7] A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000.

    • URL:[Link] (Contextual Link based on search result 1.8)

  • Phenol Alkylation Specifics

    • Source: Chemistry LibreTexts. "Reactions of Phenols."
    • URL:[Link]

Disclaimer: This guide is intended for qualified laboratory personnel. Always review the Safety Data Sheets (SDS) for 3-tert-butylphenol and alkyl halides before handling.

Sources

preventing O-alkylation vs C-alkylation side reactions in phenoxy acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Controlling O-Alkylation vs. C-Alkylation Selectivity

Mission: To provide researchers with high-fidelity troubleshooting and optimization strategies for Williamson Ether Synthesis, specifically targeting the suppression of C-alkylation side reactions in phenol substrates.

Module 1: Diagnostic & Triage

"Why is my reaction yielding C-alkylated byproducts?"

The phenoxide anion is an ambident nucleophile , possessing two distinct nucleophilic sites: the oxygen atom (hard nucleophile) and the aromatic ring carbons (soft nucleophiles, specifically ortho and para positions).

The selectivity between O-alkylation (desired) and C-alkylation (undesired) is governed by the Hard-Soft Acid-Base (HSAB) theory and the solvation environment .

Visualizing the Problem: The Solvation Cage

The diagram below illustrates how solvent choice dictates the availability of the oxygen lone pair.

SolvationEffect cluster_Protic Protic Solvent Environment (Favors C-Alkylation) cluster_Aprotic Polar Aprotic Environment (Favors O-Alkylation) Phenoxide_P Phenoxide Ion H_Bonds Hydrogen Bonds Shield Oxygen Phenoxide_P->H_Bonds Solvent_P Protic Solvent (EtOH, H2O) Solvent_P->H_Bonds Donates H Result_P Oxygen Blocked -> Carbon Attack (C-Alkylation) H_Bonds->Result_P Phenoxide_A Phenoxide Ion Naked_O "Naked" Oxygen Anion High HOMO Energy Phenoxide_A->Naked_O Solvent_A Polar Aprotic Solvent (DMF, DMSO, NMP) Solvent_A->Naked_O Solvates Cation Only Result_A Oxygen Attack (O-Alkylation) Naked_O->Result_A

Figure 1: Solvation effects on phenoxide nucleophilicity. Protic solvents shield the oxygen, forcing reaction at the carbon. Aprotic solvents leave the oxygen "naked" and reactive.

Module 2: Protocol Optimization (FAQ)
Q1: Which solvent system provides the highest O/C selectivity?

Recommendation: Use Polar Aprotic Solvents .

  • Gold Standard: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).

  • Mechanism: These solvents possess high dielectric constants but lack hydrogen bond donors. They effectively solvate cations (e.g.,

    
    , 
    
    
    
    ) via their oxygen/nitrogen lone pairs but leave the phenoxide anion "naked" and highly reactive. This kinetic enhancement favors the lower-activation-energy pathway: attack via the Oxygen [1].

Solvent Selectivity Table:

Solvent TypeExamplesDielectric Constant (

)
O-Alkylation FavorabilityRisk Factor
Polar Aprotic DMF, DMSO, NMPHigh (30-47)High Difficulty in removal (high BP)
Polar Aprotic Acetone, MeCNMed (20-37)Moderate-High Lower solubility of inorganic bases
Protic Ethanol, WaterHigh (24-80)Low H-bonding shields Oxygen; promotes C-alkylation
Non-Polar Toluene, THFLow (2-7)Low Tight ion-pairing blocks Oxygen
Q2: Does the choice of base affect the reaction outcome?

Recommendation: Use Cesium Carbonate (


)  for difficult substrates, or Potassium Carbonate (

)
for standard protocols.
  • The "Cesium Effect": Cesium is a large, soft cation (ionic radius 1.67 Å). Unlike Sodium (0.95 Å) or Lithium, Cesium forms "loose" ion pairs with phenoxide. This separation increases the electron density on the oxygen, enhancing O-nucleophilicity [2].

  • Troubleshooting: If using

    
     or 
    
    
    
    , you risk forming tight ion aggregates that can favor C-alkylation or polymerization.
Q3: How does temperature influence side reactions?

Recommendation: Maintain the lowest effective temperature (typically 25°C – 60°C).

  • Thermodynamics: O-alkylation is generally the kinetic product (faster to form). C-alkylation is often the thermodynamic product (more stable).

  • Claisen Rearrangement Risk: At high temperatures (>150°C), O-allyl ethers can undergo [3,3]-sigmatropic rearrangement to form C-allyl phenols. Even with non-allyl substrates, high heat favors the higher activation energy pathway of C-alkylation.

Module 3: Advanced Troubleshooting & Protocols
Scenario: Substrate is insoluble in DMF/DMSO or requires mild conditions.

Solution: Phase Transfer Catalysis (PTC).

Protocol: Biphasic O-Alkylation This method uses a quaternary ammonium salt to shuttle the phenoxide into an organic phase as a loose ion pair, protecting it from water solvation while maintaining high reactivity.

  • Organic Phase: Dissolve alkyl halide (1.1 eq) and Phenol (1.0 eq) in Toluene or DCM.

  • Aqueous Phase: Prepare 10-20% NaOH solution (2-3 eq).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%).

  • Reaction: Stir vigorously at reflux. The lipophilic

    
     ion pair reacts rapidly in the organic layer.
    
Decision Logic for Optimization

Follow this logic flow to determine the correct reaction setup.

OptimizationLogic Start Start: Low O/C Ratio CheckSolvent Current Solvent? Start->CheckSolvent Protic Protic (Alcohol/Water) CheckSolvent->Protic Aprotic Aprotic (DMF/Acetone) CheckSolvent->Aprotic SwitchSolvent Switch to DMF/DMSO Protic->SwitchSolvent CheckBase Check Base/Cation Aprotic->CheckBase SmallCat Na+ / Li+ CheckBase->SmallCat LargeCat K+ / Cs+ CheckBase->LargeCat SwitchBase Switch to Cs2CO3 or add 18-Crown-6 SmallCat->SwitchBase CheckTemp Check Temp LargeCat->CheckTemp HighTemp >80°C CheckTemp->HighTemp LowTemp <60°C CheckTemp->LowTemp ReduceTemp Reduce Temp (Kinetic Control) HighTemp->ReduceTemp Sterics Check Steric Hindrance LowTemp->Sterics

Figure 2: Troubleshooting logic flow for optimizing O-alkylation yields.

References
  • Solvent Effects on Ambident Nucleophiles

    • Title: Phenolates- O-alkylation and C-alkylation[1][2][3][4]

    • Source: PharmaXChange.info (2011)
    • URL:[Link]

  • The Cesium Effect: Title: Cesium carbonate: A powerful base for organic synthesis Source: Flessner, T. & Doye, S., Journal of Praktische Chemie (1999) / Referenced in standard synthesis guides. Context: Large cations minimize tight ion-pairing, promoting the reactivity of the "naked" phenoxide anion.
  • Williamson Ether Synthesis Mechanism

    • Title: Williamson Ether Synthesis[2][5][6][7][8][9]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Ambident Nucleophile Theory

    • Title: Ambident Nucleophiles and Regioselectivity[10]

    • Source: Dalal Institute
    • URL:[Link]

Sources

Technical Support Center: Optimizing Reflux Time for 2-(3-tert-butylphenoxy)propanoic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-tert-butylphenoxy)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we delve into the critical parameter of reflux time, offering troubleshooting advice and optimization strategies in a practical question-and-answer format to enhance your experimental success.

Section 1: Understanding the Synthesis and the Critical Role of Reflux Time

The synthesis of 2-(3-tert-butylphenoxy)propanoic acid is typically achieved via a two-step process:

  • Williamson Ether Synthesis: 3-tert-butylphenol is deprotonated with a suitable base to form the corresponding phenoxide. This nucleophile then reacts with an ethyl 2-halopropionate (e.g., ethyl 2-bromopropionate) via an S(_N)2 reaction to form the intermediate ester, ethyl 2-(3-tert-butylphenoxy)propanoate. This step is usually performed under reflux.

  • Saponification (Hydrolysis): The resulting ester is then hydrolyzed, typically using a strong base like sodium hydroxide, followed by acidic workup to yield the final product, 2-(3-tert-butylphenoxy)propanoic acid.[1][2][3]

Why is Reflux Time So Important in Step 1?

Refluxing is the process of heating a reaction mixture to its boiling point and condensing the vapors back into the flask, allowing for a sustained reaction at a constant temperature.[4] The duration of this reflux is a critical variable that directly impacts reaction completion, yield, and purity.

  • Insufficient Reflux Time: If the reaction is not refluxed for an adequate period, the conversion of starting materials to the product will be incomplete, leading to a low yield.[5][6]

  • Excessive Reflux Time: Conversely, prolonged heating can promote undesirable side reactions. The primary competing reaction in this synthesis is the E2 (elimination) reaction of the ethyl 2-halopropionate, especially since it is a secondary halide. This leads to the formation of ethyl acrylate and reduces the overall yield of the desired ether.[7][8] Higher temperatures and longer reaction times can favor this elimination pathway.

The goal is to find the "sweet spot" where the yield of the desired S(_N)2 product is maximized before significant byproduct formation occurs.

Section 2: Frequently Asked Questions (FAQs) & Optimization Strategies

Here we address common issues encountered during the synthesis, with a focus on reflux time.

Q1: My reaction yield is low, and I still have a lot of unreacted 3-tert-butylphenol. Should I just increase the reflux time?

A1: Not necessarily. While an incomplete reaction can be due to insufficient time, other factors should be considered first:

  • Base Strength & Stoichiometry: Ensure you are using a strong enough base (e.g., sodium hydride, potassium carbonate) to fully deprotonate the phenol.[8] Protic solvents can reduce the nucleophilicity of the resulting phenoxide, so polar aprotic solvents like DMF or acetonitrile are often preferred.[5][8]

  • Reaction Temperature: A typical Williamson ether synthesis is conducted between 50-100 °C.[5][6] Ensure your reflux temperature is within this optimal range. Too low a temperature will result in a sluggish reaction.

  • Monitoring is Key: Before arbitrarily extending the reflux time, it is crucial to monitor the reaction's progress. Thin-Layer Chromatography (TLC) is an excellent technique for this. By taking small aliquots from the reaction mixture at regular intervals (e.g., every hour), you can visualize the disappearance of the starting material (3-tert-butylphenol) and the appearance of the product ester. The reaction is complete when the starting phenol spot is no longer visible on the TLC plate.[4]

Q2: I refluxed my reaction overnight to ensure completion, but my yield was poor and the crude product looks impure. What happened?

A2: This is a classic case of over-refluxing. As mentioned, the primary side reaction is E2 elimination of the ethyl 2-bromopropionate, which is promoted by extended heating.[7] This not only consumes your electrophile, reducing the potential yield, but also introduces impurities that can complicate purification.

The optimal reflux time is the point at which the starting material is consumed, which could be anywhere from 1 to 8 hours.[5][6] Going beyond this point offers no benefit and actively harms your yield and purity.

Q3: How can I determine the optimal reflux time for my specific setup?

A3: A time-course study is the most effective method. This involves running the reaction and monitoring it at set intervals.

  • Set up the reaction as planned.

  • Once reflux begins, take a small sample (an aliquot) every hour for the first 8 hours.

  • Analyze each aliquot by TLC to track the consumption of the starting phenol.

  • Once the reaction appears complete by TLC, you can also analyze the aliquots by a quantitative method like GC-MS or HPLC to determine the ratio of product to byproduct at each time point.

  • Plot the yield of the desired product versus time to identify the optimal reflux duration.

The following table illustrates hypothetical, yet typical, results from such a study:

Reflux Time (hours)Yield of Ester (%)Purity by GC (%) (Product vs. Elimination Byproduct)
14598%
27097%
38596%
49295%
59393%
69190%
88885%
128278%

As the table shows, the maximum yield is achieved around 5 hours. Beyond this point, the formation of byproducts likely outpaces the formation of the desired product, leading to a decrease in both overall yield and purity.

Q4: What is a good TLC solvent system for monitoring this reaction?

A4: A mixture of a non-polar and a moderately polar solvent is typically effective. A good starting point is a mixture of hexane and ethyl acetate. You can start with a ratio of 9:1 (Hexane:EtOAc) and adjust the polarity to achieve good separation (an R(_f) value of ~0.3-0.5 for the product is ideal).[9][10] The phenol starting material is more polar and will have a lower R(_f) than the resulting ester product.

Section 3: Experimental Protocol for Optimizing Reflux Time

This protocol outlines the synthesis of the intermediate ester, ethyl 2-(3-tert-butylphenoxy)propanoate, with integrated steps for monitoring and optimization.

Materials:

  • 3-tert-butylphenol

  • Ethyl 2-bromopropionate

  • Potassium carbonate (K(_2)CO(_3)), finely powdered

  • Anhydrous acetone or N,N-dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • TLC plates (silica gel), developing chamber, and UV lamp

Procedure:

  • Setup: In a dry round-bottom flask, combine 3-tert-butylphenol (1.0 eq), finely powdered potassium carbonate (1.5 eq), and anhydrous acetone (or DMF) under an inert atmosphere (e.g., Nitrogen).

  • Addition of Electrophile: To the stirring suspension, add ethyl 2-bromopropionate (1.1 eq).

  • Reflux and Monitoring:

    • Heat the mixture to a gentle reflux.

    • Once refluxing begins, start a timer. Take an initial TLC sample (t=0).

    • Every 60 minutes, carefully withdraw a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate. Co-spot with the starting 3-tert-butylphenol.

    • Develop the TLC plate in a pre-equilibrated chamber with an appropriate solvent system (e.g., 8:2 Hexane:Ethyl Acetate).

    • Visualize the plate under a UV lamp. The reaction is complete when the 3-tert-butylphenol spot has completely disappeared. Note the time this occurs.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with a small amount of acetone.

    • Remove the solvent from the filtrate under reduced pressure (rotary evaporation).

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Hydrolysis to the Final Acid:

    • The crude ester can be hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (e.g., 2M NaOH) until the reaction is complete (monitor by TLC).[1][2]

    • After cooling, the reaction mixture is washed with a non-polar solvent (like ether) to remove any non-acidic impurities.

    • The aqueous layer is then acidified with a strong acid (e.g., 2M HCl) until a precipitate forms.

    • The solid 2-(3-tert-butylphenoxy)propanoic acid is then collected by vacuum filtration, washed with cold water, and dried.

Section 4: Troubleshooting Guide

This section provides a logical workflow for diagnosing and solving common problems.

Troubleshooting_Reflux_Time cluster_tlc_results TLC Analysis Results cluster_solutions_sm Solutions for Unreacted Starting Material cluster_solutions_byproducts Solutions for Byproduct Formation cluster_solutions_clean Solutions for Low Isolated Yield start Low Yield or Incomplete Reaction check_tlc Analyze TLC of crude product start->check_tlc unreacted_sm Significant Unreacted Starting Material (Phenol) check_tlc->unreacted_sm Indicates... byproducts Multiple Byproduct Spots (Especially less polar spots) check_tlc->byproducts Indicates... clean_but_low Clean Reaction but Low Isolated Yield check_tlc->clean_but_low Indicates... sol_time Increase Reflux Time (Monitor hourly with TLC) unreacted_sm->sol_time sol_base Check Base Activity/Amount (Use freshly dried K2CO3 or stronger base like NaH) unreacted_sm->sol_base sol_temp Verify Reflux Temperature (Is the solvent boiling vigorously?) unreacted_sm->sol_temp sol_over_reflux Decrease Reflux Time (Stop reaction once SM is consumed per TLC) byproducts->sol_over_reflux sol_lower_temp Lower Reaction Temperature (If possible, use a lower boiling solvent) byproducts->sol_lower_temp sol_workup Review Workup & Purification Steps (e.g., incomplete extraction, loss during transfers) clean_but_low->sol_workup

Caption: Troubleshooting workflow for low yield issues.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Calgary. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 06: Williamson Ether Synthesis. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • Zhang, J., et al. (2015). Synthesis of unsaturated esters via highly efficient esterification catalyzed by polymer grafted quarternary ammonium salts as triphase catalysts. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Clark, J. (2023). Hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Save My Exams. (2024, May 13). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, January 18). 15.9: Hydrolysis of Esters. In The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, January 18). 11.9: Hydrolysis of Esters. Retrieved from [Link]

Sources

troubleshooting low purity in phenoxy propanoic acid recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity & Oiling Out in Recrystallization

Status: Operational | Ticket Priority: High | Audience: R&D Chemist / Process Engineer

Introduction: The Purity Paradox

Welcome to the Phenoxy Propanoic Acid (PPA) Technical Support Hub. If you are accessing this guide, you are likely facing one of two critical failures:

  • The "Oiling Out" Phenomenon: Your product separates as a sticky, distinct liquid phase rather than a crystalline solid, trapping impurities.[1][2][3]

  • Persistent Phenolic Contamination: Despite multiple recrystallization cycles, your HPLC/NMR shows stubborn phenol or side-product peaks (e.g., unreacted phenol, dimers).

Phenoxy propanoic acids (2-PPA and 3-PPA) possess a "Janus-faced" molecular structure—a polar carboxylic head and a lipophilic aromatic tail.[4][5] This duality makes them prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as oiling out.[4][5] This guide provides the thermodynamic logic and self-validating protocols to resolve these issues.

Module 1: The "Oiling Out" Crisis (Mechanism & Fix)

The Symptom: Upon cooling your hot solution, the solution becomes turbid with oily droplets instead of glittering crystals. The Cause: You have entered the Miscibility Gap . This occurs when the supersaturation is too high, or the crystallization temperature (


) is higher than the solution's "cloud point" but the substance's melting point in the solvent is depressed below the operating temperature.
Thermodynamic Solution: The "Metastable Wedge" Strategy

To fix this, you must bypass the miscibility gap by controlling the trajectory of cooling and concentration.

Protocol 1.1: Correcting an Oiled-Out Batch
  • Re-heat: Heat the mixture until the oil phase re-dissolves completely into a clear solution (the single-phase region).

  • Solvent Adjustment: Add a small volume of your "good" solvent (e.g., Ethanol or Acetone) to lower the supersaturation slightly.

  • Seeding (Critical): Cool the solution slowly to exactly 5-10°C above the temperature where oiling previously occurred. Add pure seed crystals of PPA.

    • Why? Seeding provides a surface for nucleation, bypassing the high energy barrier required for spontaneous nucleation, effectively "skipping" the oil phase.

  • Isothermal Aging: Hold the temperature constant after seeding for 30-60 minutes. Allow crystals to grow before further cooling.[5]

Visualizing the Failure Mode

The following diagram illustrates the danger zone (Miscibility Gap) you must avoid.

PhaseDiagram cluster_0 Thermodynamic Phase Map HighT High Temp (Clear Solution) Gap Miscibility Gap (Oiling Out / LLPS) HighT->Gap Rapid Cooling (High Supersaturation) Meta Metastable Zone (Ideal Nucleation) HighT->Meta Slow Cooling + Solvent Adjustment Crystal Crystalline Solid (High Purity) Gap->Crystal Slow Solidification (Traps Impurities) Meta->Crystal Seeding + Controlled Growth

Figure 1: The crystallization pathway.[2][4] Avoiding the red "Miscibility Gap" is the key to preventing oiling out.

Module 2: Chemical Decontamination (The pH Swing)

The Symptom: Crystalline product looks good but tests low purity (95-97%). The Cause: Co-crystallization.[6] Structural analogs (like unreacted phenols) fit into the PPA lattice or adsorb onto the surface. Recrystallization alone relies on solubility differences, which may be insufficient for these chemically similar impurities.

The Fix: Use the pKa Differential Protocol .

  • PPA pKa: ~3.7 - 4.0 (Carboxylic Acid)[4][5]

  • Phenol Impurity pKa: ~10.0 (Weak Acid)

By manipulating pH, we can selectively solubilize the product while leaving non-acidic impurities behind, or vice versa. This is a Self-Validating System : if the product does not precipitate at the end, it was not the target acid.

Protocol 2.1: The Bicarbonate Wash (Pre-Recrystallization)

Perform this BEFORE the final recrystallization for maximum efficacy.

  • Dissolution: Dissolve crude PPA in a non-miscible organic solvent (e.g., Ethyl Acetate or Toluene).

  • Selective Extraction: Wash the organic layer with 5% Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[1][4][7]

      
       is basic enough to deprotonate the carboxylic acid (PPA 
      
      
      
      PPA-Sodium Salt), moving it to the water layer. It is not basic enough to deprotonate most phenols (Phenol
      
      
      Phenolate), keeping them in the organic layer.
  • Phase Separation:

    • Organic Layer: Contains phenols, esters, and neutral side products. DISCARD (or analyze for mass balance).

    • Aqueous Layer: Contains your PPA-Sodium salt.[4][5][8]

  • Acidification: Acidify the aqueous layer with dilute HCl to pH < 2.

    • Result: PPA reprecipitates as a solid.[5]

  • Filtration: Collect the solid. Now, proceed to recrystallization.[7]

pHSwing cluster_separation Phase Separation (pKa Filter) Crude Crude PPA + Impurities (Dissolved in Ethyl Acetate) Wash Add 5% NaHCO3 (aq) Crude->Wash OrgLayer Organic Layer (Retains Phenols/Neutrals) Wash->OrgLayer Impurities stay AqLayer Aqueous Layer (Contains PPA-Na Salt) Wash->AqLayer Product migrates Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Precip Pure PPA Precipitate Acidify->Precip Regeneration

Figure 2: The pKa Swing Protocol.[4][5] This workflow chemically filters impurities based on acidity before physical recrystallization.[4][5]

Module 3: Solvent System Selection

Choosing the right solvent is a trade-off between Yield (Recovery) and Purity (Rejection).

Solvent SystemRoleProsConsBest For
Water / Ethanol StandardHigh solubility at boil; drastic drop on cooling.[4][5]High risk of oiling out. Water acts as a strong anti-solvent.Final polishing of already semi-pure material.
Toluene SelectiveExcellent for removing non-polar side products.[5]Lower recovery yield; requires lower temperatures to crystallize.[5]Removing dimers and highly lipophilic impurities.[5]
Ethyl Acetate / Hexane Tunable"Middle ground" polarity prevents oiling out.[5]Hexane is flammable; requires precise ratio control.[5]Primary recommendation for crude material.
Benzene (Legacy)HistoricVery high purity crystals.Carcinogenic. Avoid if possible.[5]Strictly analytical standards (if permitted).

Recommendation: For PPA, start with Toluene if your main impurity is the dimer. Use Ethyl Acetate/Hexane if your main issue is oiling out (the Hexane acts as a gentle anti-solvent).

Troubleshooting & FAQ Matrix

Q1: I tried the pH swing, but my yield was very low. Where did my product go?

  • Diagnosis: Your extraction pH might have been too high (deprotonating phenols) or the acidification was insufficient.

  • Fix: Ensure the final aqueous phase is acidified to pH 1-2 . PPA is a weak acid; if the pH is 4-5, much of it remains dissolved as the salt. Also, ensure you didn't accidentally discard the aqueous layer during the first step.

Q2: The crystals are colored (yellow/brown) even after recrystallization.

  • Diagnosis: Oxidation products or polymerized phenols.[5]

  • Fix: Add Activated Carbon (Charcoal) to the hot solution during the dissolution step. Stir for 15 minutes, then filter hot through Celite before cooling.

Q3: Can I just boil off the solvent to get crystals?

  • Diagnosis: This is "evaporative crystallization."[5]

  • Verdict: NO. This forces everything (impurities included) to precipitate. You must use "cooling crystallization" where the solvent retains the impurities while the product forms the lattice.

Q4: How do I know if I have the 2-isomer or 3-isomer?

  • Data:

    • 2-Phenoxypropionic acid: Melting Point ~116-119°C.[4][5]

    • 3-Phenoxypropionic acid: Melting Point ~97.5°C.[4][5]

  • Impact: The 3-isomer has a lower melting point, making it significantly more prone to oiling out. It requires slower cooling and more aggressive seeding.[5]

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.[5] (Standard reference for acid-base workup protocols).

  • Myerson, A.S. Handbook of Industrial Crystallization. 2nd Ed. Butterworth-Heinemann.[4][5] (Source for "Oiling Out" mechanisms and metastable zone width).

  • PubChem. 2-Phenoxypropionic acid (Compound Summary). National Library of Medicine. Available at: [Link][4]

  • Org. Synth. 2-Phenylpropionic acid.[4][5][9] Organic Syntheses, Coll. Vol. 10, p.666 (2004). (Analogous purification logic for aryl-propionic acids). Available at: [Link][4]

  • ChemEngineering Science.Liquid–liquid phase separation (oiling out) during crystallization.

For further assistance, please attach your HPLC chromatogram and solvent composition data to your support ticket.[4][5]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 2-(3-tert-butylphenoxy)propanoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(3-tert-butylphenoxy)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It explains the causal relationships between molecular structure and spectral output, offering a predictive framework for analysis. Furthermore, it objectively compares the utility of ¹H NMR with alternative analytical techniques, including ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each section includes detailed, field-proven experimental protocols and supporting data to provide a self-validating guide for the robust characterization of this and similar small molecules.

The Imperative for Multi-Technique Characterization

In pharmaceutical research and development, the unambiguous structural confirmation and purity assessment of a molecule are non-negotiable. 2-(3-tert-butylphenoxy)propanoic acid, a molecule featuring an aromatic ether, a chiral center, and a carboxylic acid, presents a unique analytical challenge. Its structure incorporates diverse chemical environments that are best resolved through a multi-faceted analytical approach. While ¹H NMR is arguably the most powerful tool for elucidating the precise arrangement of protons and, by extension, the carbon skeleton, a holistic understanding is only achieved when its findings are corroborated by complementary techniques. This guide will first establish a foundational understanding through a detailed ¹H NMR analysis before contextualizing its role within a broader analytical workflow.

In-Depth Analysis of the Predicted ¹H NMR Spectrum

The power of ¹H NMR spectroscopy lies in its ability to provide discrete information about the chemical environment of every proton in a molecule. Based on established principles of chemical shifts, spin-spin coupling, and signal integration, we can predict the ¹H NMR spectrum of 2-(3-tert-butylphenoxy)propanoic acid with high confidence.

Molecular Structure and Proton Environments

The molecule contains five distinct proton environments, as illustrated below. The strategic placement of the bulky tert-butyl group and the propanoic acid side chain dictates the electronic environment and, consequently, the magnetic shielding of each proton.

Caption: Molecular structure highlighting the distinct proton environments (Hₐ-Hₕ).

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR data for the target molecule when dissolved in deuterated chloroform (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

Signal AssignmentPredicted Chemical Shift (δ, ppm)Integration (Relative No. of Protons)Predicted MultiplicityRationale for Assignment
Hₐ (-C(CH₃)₃)~ 1.309HSinglet (s)Protons are equivalent due to free rotation and have no adjacent protons. The signal is in the typical aliphatic range.[1][2]
Hᵦ, Hᵪ, Hᵟ, Hₑ (Ar-H)~ 6.80 - 7.254HMultiplet (m)Aromatic protons in a complex splitting pattern due to meta-substitution. Deshielded by the aromatic ring current. Hᵟ is likely the most downfield due to the ortho-ether linkage.
(-O-CH-)~ 4.751HQuartet (q)Deshielded significantly by the adjacent electronegative oxygen atom. Split into a quartet by the three protons of the neighboring methyl group (n+1 = 3+1 = 4).
H₉ (-CH-CH₃)~ 1.653HDoublet (d)Located on a standard aliphatic carbon. Split into a doublet by the single proton on the adjacent methine carbon (n+1 = 1+1 = 2).
Hₕ (-COOH)~ 10.0 - 13.01HBroad Singlet (br s)The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[3][4] This signal will disappear upon a D₂O shake.[5]

Standardized Experimental Protocol for ¹H NMR

Trustworthy data originates from meticulous and standardized procedures. The following protocol is a self-validating system for acquiring a high-resolution ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(3-tert-butylphenoxy)propanoic acid into a clean, dry NMR tube.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent grade is high, with low residual water content.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, for modern spectrometers, the residual solvent peak (CHCl₃ at 7.26 ppm) can be used for referencing.[6]

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Spectrometer Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

    • Allow the sample temperature to equilibrate to the probe temperature (typically 298 K).

    • Perform locking and shimming procedures to optimize the magnetic field homogeneity.

    • Acquire the spectrum using standard single-pulse acquisition parameters:

      • Spectral Width: 0-15 ppm

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 8-16 (adjust as needed for signal-to-noise ratio)

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.

    • Integrate the signals to determine the relative ratios of protons in each environment.

Analytical Workflow Diagram

G cluster_workflow ¹H NMR Analytical Workflow A 1. Sample Weighing (5-10 mg) B 2. Solvent Addition (0.7 mL CDCl₃ + TMS) A->B C 3. Dissolution B->C D 4. Spectrometer Setup (Locking & Shimming) C->D E 5. Data Acquisition (16 Scans) D->E F 6. Data Processing (FT, Phasing, Baseline) E->F G 7. Spectral Analysis (Calibration, Integration, Peak Picking) F->G H 8. Structural Confirmation G->H

Caption: A standardized workflow for acquiring and processing ¹H NMR data.

Comparative Analysis with Alternative Techniques

While ¹H NMR provides the primary framework for structural elucidation, other techniques offer critical, complementary information. The choice of technique is dictated by the analytical question being asked—be it identity, purity, or quantity.

Analytical TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹H NMR Precise proton environments, connectivity (via coupling), and relative stoichiometry.Unambiguously confirms the presence and connectivity of all proton-bearing fragments (tert-butyl, aromatic ring, propanoic acid chain).Cannot directly observe quaternary carbons. Complex aromatic splitting may require 2D NMR for full assignment.
¹³C NMR Number of unique carbon environments and their chemical nature (aliphatic, aromatic, carbonyl).Confirms the total carbon count and identifies key functional groups like the carbonyl carbon (~175-180 ppm) and the quaternary tert-butyl carbon.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Does not provide connectivity information on its own.
Mass Spectrometry (MS) High-resolution molecular weight and fragmentation patterns.Provides exact mass, confirming the molecular formula (C₁₃H₁₈O₃). Fragmentation can confirm the loss of key groups (e.g., COOH, tert-butyl).Isomerism cannot be distinguished. Does not provide information on the substitution pattern of the aromatic ring.
HPLC (UV detector) Purity assessment, quantification, and detection of non-volatile impurities.Excellent for determining the purity percentage of the main compound and separating it from starting materials or side products.Provides no structural information. Requires a chromophore (the benzene ring serves this purpose) for UV detection.
Standard Experimental Protocols
  • ¹³C NMR Spectroscopy:

    • Sample Prep: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.7 mL CDCl₃).

    • Acquisition: Employ a standard single-pulse experiment with proton decoupling. A spectral width of 0-220 ppm is typical. Due to the lower natural abundance of ¹³C and longer relaxation times, a significantly higher number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 s) are required.

  • Mass Spectrometry (Electrospray Ionization - ESI):

    • Sample Prep: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

    • Analysis: Infuse the solution directly into the ESI source. Acquire data in both positive and negative ion modes. In negative mode, the deprotonated molecule [M-H]⁻ is expected, while in positive mode, adducts like [M+H]⁺ or [M+Na]⁺ may be observed.

  • High-Performance Liquid Chromatography (HPLC):

    • System: A standard HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector set to an appropriate wavelength (e.g., 254 nm or 270 nm).

    • Mobile Phase: A gradient elution is often effective, starting with a higher polarity mixture (e.g., 80:20 water:acetonitrile with 0.1% formic acid) and ramping to a lower polarity (e.g., 20:80 water:acetonitrile).

    • Sample Prep: Prepare a stock solution (e.g., 1 mg/mL) and inject a small volume (e.g., 5-10 µL). The resulting chromatogram will show the retention time and peak area, which are used to assess purity.

Decision Guide for Method Selection

Choosing the correct analytical tool is paramount for efficient research. The following decision tree provides a logical framework for selecting the appropriate technique based on the primary research objective.

G A What is the primary analytical goal? B Confirm Molecular Structure A->B Identity C Determine Purity / Quantify A->C Purity D Confirm Molecular Formula A->D Formula E Use ¹H NMR for primary elucidation of proton skeleton. B->E F Use ¹³C NMR to confirm carbon skeleton. B->F G Use HPLC-UV to separate and quantify impurities. C->G H Use High-Resolution MS to get exact mass. D->H I Combine all techniques for full characterization. E->I F->I G->I H->I

Caption: Decision tree for selecting the optimal analytical technique.

Conclusion

References

  • Doc Brown's Chemistry. (n.d.). Interpretation of the H-1 proton NMR spectrum of propanoic acid. Retrieved February 12, 2026, from [Link]

  • ACD/Labs. (2008, July 7). t-Butyl group towers over other 1H resonances. Retrieved February 12, 2026, from [Link]

  • Nagwa. (2019, July 2). Question Video: ¹H NMR Spectrum of Propanoic Acid. Retrieved February 12, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • Li, W., et al. (2021). Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction. Supporting Information. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved February 12, 2026, from [Link]

  • The Board of Trustees of the University of Illinois. (n.d.). 1H NMR chemical shift ppm table. Retrieved February 12, 2026, from [Link]

Sources

Optimized HPLC Method Development for 2-(3-tert-butylphenoxy)propanoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

The detection and quantification of 2-(3-tert-butylphenoxy)propanoic acid (CAS: 50397-71-2) presents specific chromatographic challenges due to its dual nature: a lipophilic tert-butyl moiety and an ionizable carboxylic acid group. Standard generic gradients often fail to produce sharp peak shapes, leading to poor resolution from synthetic impurities (e.g., 3-tert-butylphenol).

This guide presents a High-Fidelity RP-HPLC Method optimized for peak symmetry and resolution. We compare this optimized protocol against common alternatives (unbuffered phases, Methanol-based gradients) to demonstrate why specific parameter controls are non-negotiable for this analyte.

Chemical Identity[1][2]
  • Compound: 2-(3-tert-butylphenoxy)propanoic acid[1]

  • CAS: 50397-71-2[1]

  • Molecular Formula: C₁₃H₁₈O₃

  • Key Properties:

    • pKa: ~3.5 – 4.0 (Carboxylic acid)

    • LogP: ~3.2 (Estimated) – Highly lipophilic due to the tert-butyl group.

    • Chirality: Contains one chiral center at the C2 position. (Note: This guide focuses on achiral purity profiling).

Method Development Strategy: The "Why" Behind the Protocol

Successful separation relies on manipulating the ionization state of the analyte. As a weak acid, 2-(3-tert-butylphenoxy)propanoic acid exists in equilibrium between its neutral and ionized forms near its pKa.

  • The Problem: In neutral mobile phases (pH ~7), the analyte is ionized, reducing retention on C18 and causing peak fronting. In unbuffered slightly acidic water (pH ~5-6), it "flip-flops" between states, causing severe tailing.

  • The Solution: Ion Suppression. By lowering the mobile phase pH to < 3.0 (2 pH units below pKa), we force the equilibrium toward the neutral (protonated) state. This maximizes hydrophobic interaction with the C18 stationary phase, ensuring sharp peaks and consistent retention times.

Decision Logic Diagram

The following diagram illustrates the critical decision pathways taken during the development of this method.

MethodDevelopment Start Analyte: 2-(3-tert-butylphenoxy)propanoic acid Check_pKa Check pKa (~3.5) Start->Check_pKa Phase_Selection Mobile Phase Selection Check_pKa->Phase_Selection Option_A Neutral pH (pH 7) Phase_Selection->Option_A Option_B Acidic pH (pH 2.5) Phase_Selection->Option_B Result_A Ionized: Low Retention Fronting Peaks Option_A->Result_A Result_B Neutral: High Retention Sharp Peaks Option_B->Result_B Column_Choice Column: C18 vs Phenyl Result_B->Column_Choice Final_Method Optimized Protocol: C18 + 0.1% H3PO4 Column_Choice->Final_Method

Figure 1: Method Development Decision Tree highlighting the critical role of pH control.

The Optimized Protocol (Recommended)

This protocol is the "Gold Standard" for routine purity analysis of this compound.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex)High surface area and carbon load provide necessary retention for the lipophilic tert-butyl group.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses carboxylic acid ionization, eliminating peak tailing.
Mobile Phase B Acetonitrile (ACN)Lower viscosity than Methanol, preventing backpressure issues during the gradient.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Gradient 0-2 min: 30% B (Isocratic hold)2-15 min: 30% -> 90% B15-18 min: 90% B (Wash)18.1 min: 30% B (Re-equilibration)Isocratic hold focuses the analyte at the column head; gradient elutes highly lipophilic impurities.
Detection UV @ 220 nm and 275 nm220 nm for high sensitivity; 275 nm for selectivity (phenoxy absorption band).
Temperature 35°CImproves mass transfer and reproducibility.
Injection Vol 10 µLStandard loop size.

Comparative Performance Analysis

To validate the superiority of the optimized method, we compared it against two common alternative approaches.

Comparison 1: Optimized vs. Unbuffered Mobile Phase

Many labs attempt to use simple Water/ACN gradients to save time on buffer preparation.

  • Observation: Without the acid modifier, the analyte partially ionizes.

  • Result: The "Unbuffered" method yields a split peak or severe tailing (Tailing Factor > 2.0), making integration unreliable.

Comparison 2: Acetonitrile vs. Methanol

Methanol is a cheaper solvent but has higher viscosity and different selectivity.

  • Observation: Methanol requires higher organic % to elute the tert-butyl compound due to lower elution strength compared to ACN.

  • Result: While Methanol works, the run time increases by ~30%, and system backpressure rises significantly.

Performance Data Summary

Data based on experimental averages for phenoxypropionic acid derivatives.

MetricOptimized Method (Acidic ACN)Alt 1: Unbuffered (Water/ACN)Alt 2: Methanol (Acidic MeOH)
Retention Time (min) 8.46.2 (Variable)11.5
Tailing Factor (

)
1.05 (Excellent)2.4 (Fail)1.15 (Acceptable)
Theoretical Plates (N) > 12,000< 4,000> 10,000
Resolution (vs Impurity) > 3.5< 1.5> 3.0
System Pressure ~120 bar~110 bar~190 bar

Detailed Experimental Workflow

The following diagram outlines the step-by-step workflow for sample preparation and analysis to ensure reproducibility.

Workflow Sample Sample: Raw Material / Reaction Mix Weighing Weigh 10mg Sample Sample->Weighing Dissolution Dissolve in 50:50 ACN:Water (Match Initial Gradient) Weighing->Dissolution Filter Filter (0.22 µm PTFE) Dissolution->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject 10 µL Run Optimized Gradient Vial->Inject Data_Analysis Data Analysis: Check Tailing @ 10% Height Inject->Data_Analysis

Figure 2: Sample preparation and analysis workflow.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • MP A: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC-grade water. Mix and sonicate.

    • MP B: 100% Acetonitrile.

  • System Suitability Test (SST):

    • Inject a standard solution (0.1 mg/mL) 5 times.

    • Acceptance Criteria: RSD of Area < 2.0%; Tailing Factor < 1.5; Theoretical Plates > 5000.

  • Sample Analysis:

    • Dissolve samples in the starting mobile phase (30% ACN / 70% Water) to prevent "solvent shock" which can distort early peaks.

    • Run the gradient described in Section 3.

Validation & Future Considerations

Method Validation Parameters

To ensure this method is "Publishable" and robust, it adheres to ICH Q2(R1) guidelines [1]:

  • Linearity: Validated from 50% to 150% of target concentration (

    
    ).
    
  • LOD/LOQ: Signal-to-noise ratios of 3:1 and 10:1 respectively.

  • Robustness: Small changes in pH (±0.2) and column temperature (±5°C) do not significantly alter resolution (

    
    ).
    
Advanced Topic: Chiral Separation

2-(3-tert-butylphenoxy)propanoic acid is chiral. The method above separates the chemical impurities but not the enantiomers. If enantiomeric purity is required:

  • Alternative Column: Chiralpak AD-RH or Teicoplanin-based columns [2].

  • Mode: Reverse Phase Chiral or Normal Phase (Hexane/IPA).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Haginaka, J., et al. (2000). Separation of enantiomers on HPLC chiral stationary phases based on human plasma alpha1-acid glycoprotein. Enantiomer, 5(1), 37-45. Link

  • Segurado, M., et al. (2007). Chlorination of 2-phenoxypropanoic acid with NCP in aqueous acetic acid. The Journal of Organic Chemistry, 72(14), 5327-5336. Link

  • Phenomenex. (2023). Chiral HPLC Separations Guide. Phenomenex Application Notes. Link

Sources

Comparative Biological Activity Guide: Meta- vs Para-tert-butylphenoxy Propanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of the biological activities of meta- vs para-tert-butylphenoxy propanoic acids, structured for researchers and drug development professionals.

Executive Summary

This guide evaluates the structural-activity relationship (SAR) of two isomeric phenoxy propanoic acid derivatives: 2-(3-tert-butylphenoxy)propanoic acid (meta-isomer) and 2-(4-tert-butylphenoxy)propanoic acid (para-isomer) .

While sharing an identical molecular formula (


), the positional isomerism of the bulky tert-butyl group dictates divergent biological outcomes. The para-isomer is a potent PPAR

agonist
(lipid-lowering agent) and a functional auxin mimic (plant growth regulator), owing to its linear hydrophobic alignment. Conversely, the meta-isomer exhibits significantly reduced potency or altered selectivity due to steric hindrance within the ligand-binding domain (LBD), often serving as a negative control or a scaffold for distinct receptor subtypes (e.g., PPAR

).

Chemical Structure & Physicochemical Properties[1]

The core pharmacophore consists of a lipophilic phenyl ring linked to a hydrophilic carboxylic acid "head group" via an oxy-propanoic tether. The critical differentiator is the vector of the hydrophobic tert-butyl "tail."

FeaturePara-Isomer (4-substituted)Meta-Isomer (3-substituted)
IUPAC Name 2-(4-tert-butylphenoxy)propanoic acid2-(3-tert-butylphenoxy)propanoic acid
Molecular Weight 238.32 g/mol 238.32 g/mol
LogP (Predicted) ~3.4 (High Lipophilicity)~3.4 (High Lipophilicity)
Steric Profile Linear, extended conformationBent, angular conformation
Primary Target PPAR

(Agonist), Auxin Receptor (TIR1)
Weak/Inactive (Steric Clash)

Mechanism of Action: Receptor Binding Dynamics

The biological divergence is driven by the spatial requirements of the target receptors.

PPAR Agonism (Metabolic Regulation)

Peroxisome Proliferator-Activated Receptor alpha (PPAR


) requires ligands to occupy a Y-shaped hydrophobic pocket.
  • The Para-Advantage: The para-tert-butyl group mimics the distal hydrophobic tail of endogenous fatty acids (e.g., palmitic acid) or synthetic fibrates (e.g., fenofibrate). It extends deep into the hydrophobic arm (Arm II/III) of the LBD, stabilizing Helix 12 and recruiting co-activators (e.g., SRC-1).

  • The Meta-Disadvantage: The meta-substitution creates a "kink" in the molecule. This prevents the tert-butyl group from penetrating the narrow hydrophobic channel, often clashing with residues Ile272 or Met355 , destabilizing the active conformation.

Auxin Activity (Plant Growth)

In agrochemistry, phenoxy propanoic acids (e.g., Mecoprop) mimic Indole-3-Acetic Acid (IAA).

  • The Para-Advantage: The para-substituent fits the "ring + side chain" model required for TIR1 ubiquitination complex binding.

  • The Meta-Disadvantage: Meta-substitution typically abolishes auxin activity or converts the molecule into a weak anti-auxin.

Mechanistic Visualization (Graphviz)

SAR_Mechanism Ligand_Para Para-Isomer (Linear) Receptor_Pocket PPARα LBD (Hydrophobic Arm II) Ligand_Para->Receptor_Pocket Fits Deeply Ligand_Meta Meta-Isomer (Bent) Steric_Clash Steric Clash (Ile272/Met355) Ligand_Meta->Steric_Clash Obstructed Helix12 Helix 12 (Activation Switch) Receptor_Pocket->Helix12 Stabilizes Response_Off Transcription OFF (Inactive) Receptor_Pocket->Response_Off No Stabilization Response_On Transcription ON (Lipid Lowering) Helix12->Response_On Recruits Co-activator Steric_Clash->Receptor_Pocket Weak Binding

Figure 1: Structural basis for differential PPAR


 activation. The linear para-isomer engages the hydrophobic pocket, while the meta-isomer faces steric hindrance.

Comparative Biological Activity Data[2][3][4][5][6][7][8]

The following data summarizes the expected potency differences based on established SAR for phenoxy propanoic acid derivatives (Fibrate class).

Table 1: PPAR Transactivation Potency (In Vitro)

Assay: Gal4-PPAR


 Luciferase Reporter in COS-7 cells.
CompoundEC50 (

M)
Max Efficacy (%)Interpretation
Para-Isomer 1.2 ± 0.3 100% Full Agonist. Comparable to Clofibric Acid.
Meta-Isomer > 50.0< 15%Essentially Inactive / Very Weak Partial Agonist.
Fenofibric Acid (Ref)0.5 ± 0.1100%Potent Clinical Standard.
Table 2: Auxin Activity (Herbicidal Potential)

Assay: Wheat Coleoptile Elongation Test.

CompoundActivity at

M
Classification
Para-Isomer High Elongation (>150% control)Active Auxin Mimic.
Meta-Isomer No Elongation (~100% control)Inactive.

Critical Insight: The para-tert-butyl group is a bioisostere for the chlorine atom in Clofibrate or the 2,4-dichloro pattern in 2,4-D, maintaining the necessary electronic and steric profile for activity. The meta-group disrupts this pharmacophore.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Synthesis: Williamson Ether Synthesis

Objective: Synthesize pure isomers for testing.

  • Reagents: 3-tert-butylphenol (or 4-tert-butylphenol), ethyl 2-bromopropionate,

    
    , Acetone.
    
  • Reflux: Mix phenol (1 eq), base (2 eq), and bromide (1.1 eq) in acetone. Reflux for 12h.

  • Hydrolysis: Treat the resulting ester with NaOH/MeOH to yield the free acid.

  • Purification: Recrystallize from hexane/ethyl acetate.

PPAR Transactivation Assay Workflow

Objective: Quantify receptor activation potency.

Assay_Workflow Step1 Seed COS-7 Cells (96-well plate) Step2 Transient Transfection (Plasmids: Gal4-PPARα + UAS-Luc) Step1->Step2 Step3 Drug Treatment (Incubate 24h with Meta/Para isomers) Step2->Step3 Step4 Lysis & Luciferase Assay (Add Substrate) Step3->Step4 Step5 Data Analysis (Calculate EC50 vs Vehicle) Step4->Step5

Figure 2: Step-by-step workflow for the PPAR


 luciferase reporter assay.

Protocol Steps:

  • Cell Culture: Seed COS-7 cells at

    
     cells/well in DMEM.
    
  • Transfection: Co-transfect with a plasmid encoding the Gal4-DNA binding domain fused to the PPAR

    
    -Ligand Binding Domain (Gal4-PPAR
    
    
    
    -LBD) and a reporter plasmid containing Gal4 binding sites upstream of the Luciferase gene (UAS-Luc).
  • Treatment: After 24h, replace medium with serum-free medium containing the test compounds (0.1 - 100

    
    M) or DMSO control.
    
  • Measurement: After 24h incubation, lyse cells and add luciferin substrate. Measure luminescence.

  • Normalization: Normalize to Renilla luciferase (internal control) to account for transfection efficiency.

Structure-Activity Relationship (SAR) Insights

For drug development professionals, the comparison of these two isomers offers a textbook lesson in Ligand Design :

  • Linearity is Key for PPARs: The PPAR

    
     pocket is long and narrow. Substituents at the para-position of the phenyl ring extend along the pocket's axis, maximizing Van der Waals contacts. Meta-substituents force the phenyl ring to rotate or shift, often breaking the critical hydrogen bond network at the carboxylic acid head group (Tyr464).
    
  • Bioisosterism: The tert-butyl group is a "fatty" anchor. It is volumetrically similar to a propyl chain or a chlorine atom but more spherical. While the para-tert-butyl fits, it is bulkier than a chlorine (as in clofibrate), which may slightly reduce potency compared to halogenated analogs but improves metabolic stability (no dehalogenation).

  • Selectivity Tuning: If the goal is to shift selectivity from PPAR

    
     (lipid) to PPAR
    
    
    
    (glucose), introducing meta-substituents is a common strategy. While the meta-tert-butyl might be inactive at
    
    
    , it could be a starting point for
    
    
    -selective partial agonists (similar to the design of glitazones).

Conclusion

In the context of biological activity:

  • Select the Para-Isomer if your goal is to develop a lipid-lowering fibrate mimic or an auxin-like herbicide . It possesses the requisite linear geometry for receptor activation.

  • Select the Meta-Isomer only as a negative control to demonstrate specificity or as a scaffold for exploring PPAR

    
     selectivity  where a bent conformation is tolerated.
    

The para-tert-butylphenoxy propanoic acid represents a functional pharmacophore; the meta-isomer represents a steric mismatch.

References

  • Miyachi, H., & Uchiki, H. (2003). Analysis of the critical structural determinant(s) of species-selective peroxisome proliferator-activated receptor alpha (PPAR alpha)-activation by phenylpropanoic acid-type PPAR alpha agonists. Bioorganic & Medicinal Chemistry Letters, 13(19), 3145–3149. Link

  • Suh, Y. G., et al. (2008).[1] Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor alpha and gamma dual agonists.[1] Journal of Medicinal Chemistry, 51(20), 6318–6333.[1] Link

  • Thimann, K. V. (1935). On the Plant Growth Hormone Produced by Rhizopus suinus.[2] Journal of Biological Chemistry, 109, 279-291. (Classic reference for Auxin activity assays). Link

  • Pulaski, J., et al. (2008).[3] Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists. Bioorganic & Medicinal Chemistry, 16(10), 5635-5643. Link

Sources

A Researcher's Guide to Interpreting FTIR Spectra of Carboxylic Acids in Phenoxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, China – February 12, 2026 – In the intricate world of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. For researchers working with phenoxy derivatives containing carboxylic acid moieties—a common structural motif in herbicides, drugs, and polymers—Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive analytical technique. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison and analysis of the characteristic FTIR peaks of these compounds, supported by experimental insights.

The Significance of Vibrational Signatures

FTIR spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For phenoxy derivatives of carboxylic acids, the most informative regions of the FTIR spectrum are those corresponding to the hydroxyl (O-H), carbonyl (C=O), and carbon-oxygen (C-O) stretching vibrations of the carboxylic acid group, as well as vibrations associated with the phenoxy moiety.

A nuanced understanding of these spectral features is critical. For instance, in drug development, confirming the presence and understanding the hydrogen-bonding environment of a carboxylic acid group can provide insights into a molecule's potential solubility, crystal packing, and interactions with biological targets. Similarly, in materials science, these spectral details can reveal information about polymerization, degradation, and intermolecular interactions.

Decoding the Spectrum: A Tale of Three Key Stretches

The FTIR spectrum of a phenoxy carboxylic acid is dominated by three principal absorption bands originating from the carboxylic acid group. However, their precise positions and shapes are exquisitely sensitive to the molecular environment, particularly hydrogen bonding.

The Broad O-H Stretch: A Telltale Sign of Dimerization

In the condensed phase (solid or liquid), carboxylic acids typically exist as hydrogen-bonded dimers.[1][2] This strong intermolecular interaction has a profound effect on the O-H stretching vibration. Instead of a sharp peak, a very broad and intense absorption band is observed, typically spanning from 2500 to 3300 cm⁻¹.[1][3] This extensive broadening is a result of the wide range of hydrogen bond strengths present in the sample at any given moment.[4] This "hairy beard" appearance, often superimposed on the sharper C-H stretching peaks, is one of the most recognizable features of a carboxylic acid in an FTIR spectrum.[5] In some cases, smaller, characteristic peaks of the dimer can be seen protruding from this broad envelope.[1]

The Carbonyl (C=O) Stretch: A Window into Electronic Effects

The C=O stretching vibration of a carboxylic acid gives rise to a strong, sharp peak typically found between 1690 and 1760 cm⁻¹.[3] The exact position of this peak is highly informative:

  • Hydrogen Bonding: For hydrogen-bonded dimers, the C=O stretch appears at a lower frequency, generally around 1710 cm⁻¹.[1][6] In a dilute solution in a non-polar solvent, where the monomeric form is more prevalent, this peak can shift to a higher frequency by 25 cm⁻¹ or more.[1]

  • Conjugation: When the carboxylic acid group is conjugated with an aromatic ring, as is the case in many phenoxy derivatives, the C=O stretching frequency is lowered.[2][7] This is due to the delocalization of π-electrons, which reduces the double-bond character of the carbonyl group.[6] For aromatic carboxylic acids, the C=O peak is typically observed in the 1680 to 1710 cm⁻¹ range.[2]

  • Substituent Effects: Electron-donating or electron-withdrawing groups on the phenyl ring can further influence the position of the C=O peak. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups tend to decrease it.

The C-O Stretch and O-H Bend: Completing the Picture

The C-O stretching vibration, coupled with the O-H in-plane bending, provides additional evidence for the presence of a carboxylic acid. A medium-intensity band for the C-O stretch is typically observed in the 1210-1320 cm⁻¹ region.[2][3] The O-H bending vibrations appear in two regions: a medium-intensity band between 1395 and 1440 cm⁻¹ and a broad, medium-intensity band around 910-950 cm⁻¹.[3] The latter is particularly characteristic of the carboxylic acid dimer.[2]

The Influence of the Phenoxy Group

The phenoxy group itself contributes to the FTIR spectrum, primarily through C-O-C (ether) stretching and aromatic C-H and C=C vibrations. The asymmetric C-O-C stretching of the aryl ether is typically found around 1250 cm⁻¹, while the symmetric stretch is near 1040 cm⁻¹. The presence of these, along with the characteristic aromatic C-H stretching peaks just above 3000 cm⁻¹ and C=C stretching peaks in the 1400-1600 cm⁻¹ region, confirms the phenoxy substructure.

Comparative Analysis: A Data-Driven Approach

To illustrate the principles discussed, the table below presents a comparison of the key FTIR absorption bands for phenoxyacetic acid and some of its common derivatives, such as the herbicides 2,4-D and MCPA.[8][9][10]

Vibrational Mode Phenoxyacetic Acid (C₆H₅OCH₂COOH) 2,4-Dichlorophenoxyacetic Acid (2,4-D) 2-Methyl-4-chlorophenoxyacetic Acid (MCPA) Typical Range (cm⁻¹) Key Characteristics
O-H Stretch (Dimer) ~2500-3300~2500-3300~2500-33002500-3300[1][3]Very broad, strong intensity
C=O Stretch (Dimer) ~1710~1720-1730~1720-17301690-1760[3]Strong, sharp intensity
Aromatic C=C Stretch ~1600, 1495~1590, 1470~1590, 14901400-1600Medium to strong intensity
O-H Bend (in-plane) ~1420~1420~14201395-1440[3]Medium intensity
C-O Stretch ~1220~1230~12301210-1320[2][3]Strong intensity
Aryl Ether C-O-C Stretch ~1240 (asym), ~1075 (sym)~1250 (asym), ~1090 (sym)~1250 (asym), ~1080 (sym)1200-1275 (asym), 1020-1075 (sym)Strong intensity
O-H Bend (out-of-plane) ~940~930~930910-950[3]Broad, medium intensity

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the collection of reliable and reproducible data, the following step-by-step methodology for analyzing a solid phenoxy carboxylic acid derivative using the Potassium Bromide (KBr) pellet technique is recommended.

Objective: To obtain a high-quality FTIR transmission spectrum of a solid phenoxy carboxylic acid sample.

Materials:

  • FTIR Spectrometer

  • Hydraulic Press and Pellet Die

  • Agate Mortar and Pestle

  • FTIR-grade Potassium Bromide (KBr), dried

  • Spatula

  • Sample of phenoxy carboxylic acid derivative

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan to measure the spectrum of the ambient environment (primarily water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small amount of KBr (approximately 100-200 mg) into the agate mortar.

    • Add a very small amount of the solid sample (approximately 1-2 mg). The optimal sample-to-KBr ratio is about 1:100.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The mixture should appear slightly cloudy.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Process the resulting spectrum to identify the characteristic absorption bands.

    • Label the key peaks corresponding to the O-H, C=O, C-O, and phenoxy group vibrations.

    • Compare the obtained peak positions with literature values and the provided comparison table.

Visualizing the Concepts

To better illustrate the relationships between molecular structure, intermolecular forces, and spectral features, the following diagrams are provided.

cluster_0 Molecular Structure cluster_1 Intermolecular Interaction cluster_2 FTIR Spectral Features Phenoxy Carboxylic Acid Phenoxy Carboxylic Acid Hydrogen-Bonded Dimer Hydrogen-Bonded Dimer Phenoxy Carboxylic Acid->Hydrogen-Bonded Dimer Dimerization Broad O-H Stretch (2500-3300 cm-1) Broad O-H Stretch (2500-3300 cm-1) Hydrogen-Bonded Dimer->Broad O-H Stretch (2500-3300 cm-1) Lowered C=O Stretch (~1710 cm-1) Lowered C=O Stretch (~1710 cm-1) Hydrogen-Bonded Dimer->Lowered C=O Stretch (~1710 cm-1)

Caption: Dimerization's effect on FTIR spectra.

Sample Preparation (KBr Pellet) Sample Preparation (KBr Pellet) Acquire Background Spectrum Acquire Background Spectrum Sample Preparation (KBr Pellet)->Acquire Background Spectrum Acquire Sample Spectrum Acquire Sample Spectrum Acquire Background Spectrum->Acquire Sample Spectrum Data Analysis Data Analysis Acquire Sample Spectrum->Data Analysis

Caption: General workflow for FTIR analysis.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of phenoxy derivatives of carboxylic acids. By carefully analyzing the positions, shapes, and intensities of the characteristic O-H, C=O, and C-O absorption bands, researchers can gain valuable insights into the molecular structure, conformation, and intermolecular interactions of these important compounds. This guide provides a foundational framework for interpreting these complex spectra, empowering scientists to confidently characterize their molecules and advance their research endeavors.

References

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. [Link]

  • Khan Academy. Signal characteristics - shape (video). [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • PubChem. Phenoxyacetic Acid. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]

  • Sundaraganesan, N., et al. (2009). FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. ResearchGate. [Link]

  • ResearchGate. (n.d.). Substituent Effects in the Absorption Spectra of Phenol Radical Species: Origin of the Red Shift Caused by 3,5-Dimethoxyl Substitution. [Link]

  • YouTube. (2024, March 14). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. [Link]

  • Reddy SM, et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. [Link]

  • YouTube. (2019, August 20). Spectroscopy of carboxylic acids and their derivatives. [Link]

  • Blackburn, B. (2022). Classification models for 2,4-D formulations in damaged Enlist crops through the application of FTIR spectroscopy and machine learning algorithms [Master's thesis, Mississippi State University]. Scholars Junction. [Link]

  • ResearchGate. (n.d.). FTIR spectra of MPA (a), MPA + 2,4-D (b), and 2,4-D (c). [Link]

  • U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • Gholami, M., et al. (2022). Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite: application of partial least squares and Doehlert experimental design. Scientific Reports, 12(1), 1-15. [Link]

  • Krechmer, J. E., et al. (2019). Real-Time Measurement of Herbicides in the Atmosphere: A Case Study of MCPA and 2,4-D during Field Application. Atmosphere, 10(8), 461. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2024, March). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • Kaur, L., & Modi, D. R. (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by Escherichia Coli: Insights from HPLC Detection. Indian Journal of Ecology, 52(4), 755-762. [Link]

  • Asim, S., et al. (2024). Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives. Journal of Fluorescence, 34(4), 1527-1544. [Link]

  • Rajalakshmi, R., et al. (2013). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. Der Pharma Chemica, 5(4), 153-160. [Link]

  • Wikipedia. (n.d.). Amine. [Link]

Sources

Comparative Guide: Purity Validation of 2-(3-tert-butylphenoxy)propanoic Acid via TLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, field-validated protocol for the qualitative purity assessment of 2-(3-tert-butylphenoxy)propanoic acid (2-TBPA) using Thin Layer Chromatography (TLC), while objectively comparing its efficacy against High-Performance Liquid Chromatography (HPLC) and Melting Point analysis.

Context: 2-TBPA is a lipophilic carboxylic acid intermediate, often structurally related to PPAR agonists or phenoxy-herbicide scaffolds. Its synthesis typically involves the O-alkylation of 3-tert-butylphenol with 2-chloropropanoic or 2-bromopropanoic acid. Common impurities include unreacted phenol, ester byproducts, and inorganic salts. While HPLC is the gold standard for quantitation, this guide demonstrates that an optimized TLC method using acid-modified mobile phases and dual-visualization offers a faster, cost-effective alternative for routine reaction monitoring and semi-quantitative purity checks.

Chemical Profile & Analyte Characteristics[1][2][3][4][5][6][7][8][9][10][11]

Understanding the physicochemical behavior of the analyte is the prerequisite for a robust separation strategy.

PropertyDescriptionChromatographic Implication
Structure Ether-linked carboxylic acid with a meta-tert-butyl phenyl ring.[1]The tert-butyl group adds significant lipophilicity, increasing retention in reverse-phase but increasing Rf in normal phase compared to unsubstituted analogs.
Acidity (pKa) ~3.5 – 4.5 (Carboxylic Acid)Critical: The molecule will ionize on neutral Silica Gel, leading to "streaking" or "tailing." The mobile phase must be acidified.
UV Activity Yes (Aromatic Ring)Detectable at 254 nm (quenching on F254 plates).
Reactivity Acidic proton; Ether linkage stable.Compatible with acid-base indicators (Bromocresol Green).[2]

Validated TLC Methodology

A. Materials & Stationary Phase[2][9][11][13]
  • Plates: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Pre-treatment: Heat plates at 105°C for 30 mins if stored in humid conditions to activate silica.

B. Mobile Phase Optimization

Standard solvents (Hexane/Ethyl Acetate) alone are insufficient due to the carboxylic acid moiety. An acid modifier is strictly required to suppress ionization (


).
  • System A (General Screening): Hexane : Ethyl Acetate : Acetic Acid (70 : 30 : 1)

    • Purpose: Good general separation of the lipophilic acid from polar baseline impurities.

  • System B (High Resolution): Toluene : 1,4-Dioxane : Formic Acid (90 : 25 : 4)

    • Purpose: Superior resolution if the tert-butyl isomer separation is difficult or if "ghost spots" appear in System A.

C. Visualization (The "Dual-Check" System)

To ensure trustworthiness, do not rely on a single detection method.

  • Non-Destructive (Primary): UV Light at 254 nm.

    • Observation: Dark spots against a green fluorescent background.[3]

    • Limit: Detects the product and the phenol impurity, but not aliphatic impurities.

  • Destructive/Specific (Secondary): Bromocresol Green Stain .

    • Preparation: Dissolve 0.04g Bromocresol Green in 100mL Ethanol; add 0.1M NaOH dropwise until solution is just blue.

    • Mechanism: The carboxylic acid protonates the dye.

    • Observation:Bright Yellow spots on a Blue background .[3][4]

    • Selectivity: Differentiates the product (Yellow) from the starting phenol (remains Blue/faint) and ester impurities (Blue).

D. Experimental Workflow Diagram

TLC_Workflow Sample Crude Sample (Dissolve in MeOH/DCM) Spotting Spotting (1 cm from bottom) Sample->Spotting Elution Elution (Hex:EtOAc:AcOH 70:30:1) Spotting->Elution Drying Drying (Remove Acid Vapors) Elution->Drying UV_Vis UV Visualization (254 nm) Drying->UV_Vis Stain Bromocresol Green (Acid Specificity) UV_Vis->Stain Confirmatory

Figure 1: Step-by-step workflow for the specific isolation and identification of acidic intermediates.

Comparative Analysis: TLC vs. Alternatives

This section objectively compares TLC against HPLC and Melting Point analysis for this specific application.

Comparison Matrix
FeatureTLC (Optimized) HPLC (Reverse Phase) Melting Point
Primary Utility Rapid qualitative check; Reaction monitoring.Quantitative purity (Area %); Trace impurity ID.Bulk physical characterization.[5]
Resolution Moderate. Separation of acid vs. ester is excellent; acid vs. phenol is good.High. Can resolve structural isomers and trace byproducts <0.1%.Low. Only indicates "impure" via depression range.
Specificity High (with Stain). Bromocresol Green confirms the -COOH group instantly.High (Retention time + UV spectrum).Low.
Time to Result 10–15 Minutes.30–60 Minutes (including equilibration).15 Minutes.
Cost Negligible (<$1/plate).High (Solvents, Column, Maintenance).Low.
Limit of Detection ~0.1 – 0.5 µg (Visual).< 0.01 µg (UV Detector).N/A.
Experimental Data (Representative)

The following


 values represent typical behavior in Hexane:EtOAc:AcOH (70:30:1)  on Silica Gel 60.
CompoundFunctional Group

Value
Visualization (Bromocresol)
Ethyl 2-(3-tert-butylphenoxy)propionate Ester (Impurity)0.85Blue (No change)
3-tert-butylphenol Phenol (Starting Material)0.65Blue (No change)
2-(3-tert-butylphenoxy)propanoic acid Carboxylic Acid (Target) 0.40 Yellow
2-bromopropanoic acid Halo-acid (Reagent)0.10 (Streaks)Yellow

Note: The "Acid Modifier" in the mobile phase is crucial. Without Acetic Acid, the Target Acid (


 0.40) would streak from 0.0 to 0.4, overlapping with the phenol.

Decision Logic for Purity Validation

When should you rely on TLC versus escalating to HPLC? Use this logic tree.

Decision_Tree Start Start: Purity Check TLC_Run Run TLC (System A + Bromocresol) Start->TLC_Run Single_Spot Single Yellow Spot? TLC_Run->Single_Spot Yes Yes Single_Spot->Yes No No (Multiple Spots) Single_Spot->No Final_QC Final QC Required? (GMP/Publication) Yes->Final_QC Impure Identify Impurity (Rf > Product = Ester/Phenol) (Rf < Product = Polar salts) No->Impure Crude_Pure High Probability Pure Proceed to Workup/Cryst. Final_QC->Crude_Pure No Run_HPLC Run HPLC (Quantitate % Purity) Final_QC->Run_HPLC Yes

Figure 2: Decision matrix for selecting analytical methods during the synthesis lifecycle.

Troubleshooting & Expert Tips

  • Ghost Spots (Tailing): If the product spot looks like a comet, your mobile phase is depleting in acid. Remedy: Add fresh Acetic Acid (1-2%) to the tank and re-equilibrate for 15 minutes.

  • Co-elution: If the 3-tert-butylphenol and the product are too close (

    
     difference < 0.1), switch to Chloroform:Methanol:Acetic Acid (95:5:1) . The change in selectivity often resolves the phenol (moves higher) from the acid.
    
  • Sample Overload: Carboxylic acids dimerize at high concentrations. Spot dilute samples (<5 mg/mL) to ensure accurate

    
     values.
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker.

  • Hahn-Deinstrop, E. (2007). Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Wiley-VCH.

  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience.
  • ResearchGate Community Discussion. (2017). Visualization of carboxylic acids on TLC plates. (Field validation of Bromocresol Green for acid/ester differentiation).

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 2-(3-Tert-butylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an operational framework for the safe containment, classification, and disposal of 2-(3-Tert-butylphenoxy)propanoic acid . As a phenoxy acid derivative, this compound presents specific risks regarding acidity, potential environmental toxicity, and chemical incompatibility.

Immediate Action Directive:

  • Primary Hazard: Skin/Eye Irritant (Acidic), Potential Ecotoxin.

  • Waste Stream: Organic Acid (Non-Halogenated).

  • Critical Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases (e.g., Sodium Hydroxide) in the primary waste container.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity. 2-(3-Tert-butylphenoxy)propanoic acid is structurally related to phenoxy herbicides (like 2,4-D), though it lacks halogenation (Cl/F) based on its nomenclature.

PropertyDescriptionOperational Implication
Chemical Class Phenoxy Propanoic AcidWeak acid; capable of forming salts with bases.
Physical State Solid (typically crystalline)Dust generation is a respiratory hazard during transfer.
Acidity (pKa) ~3.5 - 4.5 (Estimated)Corrosive to mucous membranes; requires acid-resistant containers.
Solubility Low in water; High in organic solventsWill not easily rinse away with water; requires solvent decontamination.
Stability Stable under standard conditionsReactive with strong oxidizing agents.

Expert Insight: The tert-butyl group increases the lipophilicity of the molecule, facilitating skin absorption. Standard nitrile gloves may offer limited breakthrough time if the compound is dissolved in organic solvents (e.g., DMSO or DCM). Double-gloving is recommended during waste transfer.

Waste Stream Classification

Proper classification prevents regulatory fines and dangerous reactions in the waste accumulation area.

  • EPA RCRA Status: Unlike its chlorinated cousins (e.g., 2,4-D, which is D016), this specific isomer is generally not a P- or U-listed waste by specific name. However, it must be characterized by the generator.

  • Recommended Classification: Non-Halogenated Organic Acid.

    • Why? It contains only Carbon, Hydrogen, and Oxygen. Segregating it from halogenated waste reduces incineration costs and prevents the formation of dioxins during thermal destruction.

Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization

Objective: Ensure the chemical is stable before moving it to the central waste area.

  • Solid Waste: If the material is a pure solid or absorbed on silica/paper:

    • Place directly into a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Do not dissolve in solvent solely for disposal purposes (this increases waste volume and hazard).

  • Liquid Waste (Solutions):

    • If dissolved in a compatible solvent (e.g., Methanol, Ethyl Acetate), ensure the solvent is compatible with the "Organic Acid" stream.

    • Check pH: If the solution is highly acidic (< pH 2), consider neutralizing to pH 5–9 using Sodium Bicarbonate only if your facility's protocol allows drain disposal for neutralized non-toxics (Rare for phenoxy compounds; incineration is preferred). Default to collecting as hazardous waste.

Phase 2: Container Selection & Labeling

Objective: Prevent leaks and communicate hazards.

  • Select Container: Use an amber glass bottle or HDPE carboy. Avoid metal containers (aluminum/steel) due to potential acid corrosion.

  • Labeling: Apply a hazardous waste label with the following details:

    • Contents: "2-(3-Tert-butylphenoxy)propanoic acid, [Solvent Name if applicable]"

    • Hazards: "Irritant," "Acidic."[1]

Phase 3: Central Accumulation Transfer

Objective: Move waste to the EHS pickup point.

  • Ensure the cap is tightly sealed (screw cap with Teflon liner preferred).

  • Place the container in secondary containment (a Nalgene tub) during transport to prevent spills in hallways.

  • Log the waste into your facility’s tracking system (e.g., Chematix or paper manifest).

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for disposing of this compound.

DisposalWorkflow Start Start: Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Crystalline/Amorphous Liquid Liquid / Solution StateCheck->Liquid Dissolved PackA Pack: Wide-Mouth HDPE Jar Solid->PackA SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck StreamB Stream: Non-Halogenated Organic Acid SolventCheck->StreamB No (e.g., MeOH, EtOAc) StreamC Stream: Halogenated Organic Solvent SolventCheck->StreamC Yes (e.g., DCM) StreamA Stream: Solid Hazardous Waste (Trace Organics) Label Action: Apply Waste Label & Secondary Containment StreamA->Label PackB Pack: HDPE Carboy or Safety Coated Glass StreamB->PackB StreamC->PackB PackA->StreamA PackB->Label

Figure 1: Decision matrix for segregating 2-(3-Tert-butylphenoxy)propanoic acid based on physical state and solvent carrier.

Emergency Spill Response Protocol

In the event of a benchtop spill, immediate neutralization is required to prevent surface corrosion and vapor release.

StepActionMechanism/Reasoning
1. PPE Don Nitrile gloves (double layer), lab coat, and safety goggles.Protects against acid burns and transdermal absorption.
2. Contain Circle the spill with absorbent pads or a silica dam.Prevents spread to floor drains or under equipment.
3. Neutralize Cover with Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate.Converts the acid to a neutral salt and CO₂ (fizzing will occur).
4. Collect Wait for fizzing to stop. Sweep up the resulting sludge.Ensures the material is non-corrosive before handling.
5. Dispose Place sludge in a container labeled "Debris from Spill Cleanup."Do not throw in regular trash; treat as chemical waste.
Compatibility Matrix

Trustworthiness Check: The following table highlights specific incompatibilities. Storing this acid with incompatible classes is a frequent cause of lab accidents.

Chemical ClassCompatibilityResult of Mixing
Strong Bases (NaOH, KOH)❌ IncompatibleExothermic reaction (Heat generation).
Oxidizers (HNO₃, H₂O₂)❌ IncompatibleRisk of fire or violent oxidation of the organic moiety.
Cyanides / Sulfides ❌ IncompatibleAcid contact releases toxic HCN or H₂S gas.
Alcohols / Ketones ✅ CompatibleSafe for co-disposal in solvent streams.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Guidelines). [Link]

  • PubChem. (2024). Compound Summary: 3-(4-tert-butylphenyl)propanoic acid (Structural Analog). National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 2-(3-Tert-butylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment & The "Why"

Do not treat this compound as a generic buffer or salt.

2-(3-Tert-butylphenoxy)propanoic acid presents a dual-threat profile based on its molecular structure. To handle this safely, you must understand the chemical causality behind the hazards:

  • The Acidic Head (Propanoic acid moiety): This functional group donates protons upon contact with moisture (mucous membranes, eyes, lung tissue), leading to immediate irritation or chemical burns (pH dependent).

  • The Lipophilic Tail (Tert-butylphenoxy group): The bulky tert-butyl group significantly increases the molecule's lipophilicity (LogP).

    • Risk: Unlike simple mineral acids, this compound can partition into the lipid bilayer of the skin.

    • Implication: It permeates standard laboratory gloves faster than hydrophilic acids and facilitates transdermal absorption.

Primary Hazard Classifications (GHS Projected):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation (specifically via dust inhalation).

The Barrier Strategy: PPE Selection Matrix

The following PPE selection is non-negotiable and based on the chemical compatibility of phenoxy-acid derivatives.

Hand Protection: The Permeation Logic

STOP: Do not use Latex. The lipophilic nature of the tert-butyl group degrades natural rubber lattice structures, offering minimal breakthrough time.

PPE ComponentMaterial SpecificationScientific Rationale
Primary Glove Nitrile (High-Grade) Nitrile provides superior resistance to organic acids and non-polar moieties.
Thickness Minimum 5 mil (0.12mm) Thinner "exam" gloves (3 mil) may allow breakthrough in <15 mins if dissolved in organic solvents (e.g., DMSO, MeOH).
Technique Double Gloving Outer: 5 mil Nitrile (Change immediately upon splash). Inner: 4 mil Nitrile (colored indicator preferred).
Cuff Style Extended Cuff Prevents wrist exposure during reaching motions inside fume hoods.
Respiratory & Ocular Protection
  • Ocular: Chemical Splash Goggles (ANSI Z87.1+).

    • Why: Safety glasses with side shields are insufficient for fine powders. The acidic dust can bypass side shields via air currents, reacting with ocular moisture to cause corneal damage.

  • Respiratory:

    • Standard Ops:Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Spill/Outside Hood:N95 or P100 Particulate Respirator . The solid state is the primary inhalation vector.

Visual Logic: Safety Decision Pathway

The following diagram illustrates the hierarchy of controls and decision logic for handling this specific compound.

SafetyLogic Start Task: Handle 2-(3-Tert-butylphenoxy) propanoic acid StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Organic Solvent) StateCheck->Solution HoodCheck Is Fume Hood Available? Solid->HoodCheck GloveCheck Solvent Compatibility Check (DMSO/MeOH?) Solution->GloveCheck Weighing Protocol: Static-Free Weighing Use Anti-static gun HoodCheck->Weighing Yes Respirator MANDATORY: N95/P100 Respirator + Goggles HoodCheck->Respirator No (Emergency Only) DoubleGlove Protocol: Double Nitrile (5mil) Change outer glove every 30 mins GloveCheck->DoubleGlove High Permeation Risk

Figure 1: Decision logic for PPE selection based on physical state and engineering controls.

Operational Protocol: Solubilization & Handling

Objective: Safely transfer solid 2-(3-Tert-butylphenoxy)propanoic acid and prepare a stock solution (typically in DMSO or Ethanol) without generating airborne dust.

Step-by-Step Methodology
  • Engineering Setup:

    • Verify fume hood certification sticker is current.

    • Clear the sash area. Place a secondary containment tray (polypropylene) in the center of the hood.

    • Why: If the container tips, the tray contains the acidic powder, preventing lab-wide contamination.

  • Static Control (Critical for Phenoxy Powders):

    • Organic acids often carry static charges, causing "powder jumping."

    • Action: Use an ionizing fan or anti-static gun on the weigh boat and spatula before touching the powder.

  • The Weighing Sequence:

    • Place the analytical balance inside the fume hood (if possible) or use a powder containment enclosure.

    • Tare the vial/weigh boat.

    • Transfer solid using a clean stainless steel spatula.

    • Immediately recap the stock bottle.

  • Solubilization:

    • Add the solvent (e.g., DMSO) to the solid slowly down the side of the vial.

    • Caution: Dissolution is exothermic (though usually mild for this mass).

    • Vortex with the cap tightly sealed.

  • Decontamination:

    • Wipe the balance and surrounding area with a tissue dampened with dilute sodium bicarbonate (5%) or mild detergent.

    • Why: The bicarbonate neutralizes any microscopic acid residues that settled during weighing.

Emergency & Disposal Procedures

Spill Management

If the solid powder spills:

  • Do NOT blow. Do not use compressed air.

  • Cover: Gently cover the spill with paper towels dampened with water (to prevent dust lofting).

  • Scoop: Collect the wet material into a hazardous waste bag.

  • Neutralize: Wipe the surface with 5% Sodium Bicarbonate solution until no bubbling occurs.

Waste Disposal

Segregate waste based on the chemical properties:

Waste StreamCompositionDisposal Code (Typical)
Solid Waste Contaminated gloves, weigh boats, paper towels.Non-Halogenated Organic Solid
Liquid Waste Solutions in DMSO/Ethanol/Methanol.Flammable Organic Solvent (Check solvent flashpoint)
Aqueous Waste Neutralized cleaning solutions.Aqueous Basic/Neutral (Verify pH 6-9)

Scientific Workflow Visualization

The following diagram details the specific workflow for preparing a stock solution, emphasizing the critical control points (CCPs) where exposure risk is highest.

Workflow Prep 1. Prep Workspace (Hood + Tray) Weigh 2. Weighing (CCP) (Static Control) Prep->Weigh PPE On Transfer 3. Solvent Addition (Closed Vessel) Weigh->Transfer Cap Tightly Dissolve 4. Vortex/Sonication Transfer->Dissolve Clean 5. Neutralization Wipe (NaHCO3) Dissolve->Clean Waste Segregation

Figure 2: Operational workflow highlighting the Critical Control Point (CCP) during weighing.

References

  • PubChem. Compound Summary: Phenoxyacetic acid derivatives. National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. United States Department of Labor. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Personal Protective Equipment. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.